2-(Benzyloxy)-3-bromobenzaldehyde
Description
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Properties
IUPAC Name |
3-bromo-2-phenylmethoxybenzaldehyde | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H11BrO2/c15-13-8-4-7-12(9-16)14(13)17-10-11-5-2-1-3-6-11/h1-9H,10H2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
WXCPOOYYSDHTPQ-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)COC2=C(C=CC=C2Br)C=O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H11BrO2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID50702800 | |
| Record name | 2-(Benzyloxy)-3-bromobenzaldehyde | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID50702800 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
291.14 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
120980-85-0 | |
| Record name | 2-(Benzyloxy)-3-bromobenzaldehyde | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID50702800 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Foundational & Exploratory
An In-depth Technical Guide to 2-(Benzyloxy)-3-bromobenzaldehyde: Synthesis, Properties, and Applications
For Researchers, Scientists, and Drug Development Professionals
Abstract
This technical guide provides a comprehensive overview of 2-(benzyloxy)-3-bromobenzaldehyde, a key aromatic aldehyde intermediate. With a molecular weight of 291.14 g/mol , this compound serves as a valuable building block in the synthesis of complex organic molecules, particularly in the realms of pharmaceutical and materials science. This document details its chemical and physical properties, outlines a robust synthesis protocol, explores its reactivity and potential applications, and provides essential safety and handling information. The strategic placement of the benzyloxy, bromo, and aldehyde functionalities makes it a versatile reagent for constructing elaborate molecular architectures.
Introduction
2-(Benzyloxy)-3-bromobenzaldehyde, with the chemical formula C₁₄H₁₁BrO₂, is a substituted aromatic aldehyde that has garnered interest in synthetic organic chemistry.[1] Its structure, featuring a benzyloxy protecting group ortho to the aldehyde and a bromine atom at the meta position, offers a unique combination of reactive sites. The aldehyde group is a versatile handle for various transformations, including nucleophilic additions and condensations. The bromine atom can participate in a wide array of cross-coupling reactions, allowing for the introduction of diverse substituents. The benzyloxy group, while serving as a protecting group for the phenol, can be readily removed to reveal a hydroxyl functionality for further derivatization. These structural features make 2-(benzyloxy)-3-bromobenzaldehyde a valuable precursor for the synthesis of novel heterocyclic compounds, potential drug candidates, and functional materials.
Physicochemical Properties
A thorough understanding of the physicochemical properties of a compound is crucial for its effective use in a laboratory setting. While experimental data for 2-(benzyloxy)-3-bromobenzaldehyde is not extensively reported, a combination of computed data and information from analogous compounds provides a solid foundation for its characterization.
| Property | Value | Source |
| Molecular Weight | 291.14 g/mol | PubChem[1] |
| Molecular Formula | C₁₄H₁₁BrO₂ | PubChem[1] |
| CAS Number | 120980-85-0 | PubChem[1] |
| IUPAC Name | 3-bromo-2-(phenylmethoxy)benzaldehyde | PubChem[1] |
| Synonyms | 2-Benzyloxy-3-bromo-benzaldehyde | PubChem[1] |
| XLogP3-AA (Computed) | 3.5 | PubChem[1] |
| Hydrogen Bond Donor Count (Computed) | 0 | PubChem[1] |
| Hydrogen Bond Acceptor Count (Computed) | 2 | PubChem[1] |
| Rotatable Bond Count (Computed) | 4 | PubChem[1] |
| Exact Mass (Computed) | 289.99424 Da | PubChem[1] |
| Appearance | Light yellow liquid or crystalline solid | Inferred from 3-bromobenzaldehyde[2] |
| Solubility | Expected to be soluble in organic solvents such as ethanol, ether, and dichloromethane. Insoluble in water. | Inferred from 3-bromobenzaldehyde[2] |
Synthesis of 2-(Benzyloxy)-3-bromobenzaldehyde
The synthesis of 2-(benzyloxy)-3-bromobenzaldehyde is most effectively achieved through a two-step process, starting from the commercially available 2-bromophenol. The initial step involves the ortho-formylation of 2-bromophenol to yield the key intermediate, 3-bromo-2-hydroxybenzaldehyde. This is followed by a Williamson ether synthesis to introduce the benzyloxy group.
Diagram 1: Synthetic workflow for 2-(Benzyloxy)-3-bromobenzaldehyde.
Experimental Protocol: Synthesis of 3-Bromo-2-hydroxybenzaldehyde
This protocol is adapted from the established procedure for the formylation of phenols.[3][4]
Materials:
-
2-Bromophenol
-
Anhydrous Magnesium Chloride (MgCl₂)
-
Paraformaldehyde
-
Triethylamine (Et₃N)
-
Dry Tetrahydrofuran (THF)
-
1 M Hydrochloric Acid (HCl)
-
Ethyl acetate
-
Brine
-
Anhydrous Sodium Sulfate (Na₂SO₄)
Procedure:
-
To a stirred solution of 2-bromophenol in dry THF, add anhydrous magnesium chloride and triethylamine.
-
Add paraformaldehyde to the mixture and heat to reflux.
-
Monitor the reaction by thin-layer chromatography (TLC) until the starting material is consumed.
-
Cool the reaction mixture to room temperature and quench with 1 M HCl.
-
Extract the aqueous layer with ethyl acetate.
-
Combine the organic layers, wash with brine, dry over anhydrous Na₂SO₄, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography on silica gel to afford 3-bromo-2-hydroxybenzaldehyde.
Experimental Protocol: Synthesis of 2-(Benzyloxy)-3-bromobenzaldehyde
This protocol is a standard Williamson ether synthesis.
Materials:
-
3-Bromo-2-hydroxybenzaldehyde
-
Benzyl bromide
-
Potassium carbonate (K₂CO₃)
-
N,N-Dimethylformamide (DMF)
-
Ethyl acetate
-
Water
-
Brine
-
Anhydrous Sodium Sulfate (Na₂SO₄)
Procedure:
-
Dissolve 3-bromo-2-hydroxybenzaldehyde in DMF and add potassium carbonate.
-
To this stirred suspension, add benzyl bromide dropwise at room temperature.
-
Stir the reaction mixture at room temperature and monitor by TLC.
-
Upon completion, pour the reaction mixture into water and extract with ethyl acetate.
-
Combine the organic layers, wash with water and brine, dry over anhydrous Na₂SO₄, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography or recrystallization to yield 2-(benzyloxy)-3-bromobenzaldehyde.
Chemical Reactivity and Applications
The synthetic utility of 2-(benzyloxy)-3-bromobenzaldehyde stems from the reactivity of its functional groups.
Diagram 2: Reactivity map of 2-(Benzyloxy)-3-bromobenzaldehyde.
Reactions at the Aldehyde Group
The aldehyde functionality is a primary site for transformations. It readily undergoes nucleophilic addition with organometallic reagents like Grignard and organolithium compounds to form secondary alcohols.[5][6] Reduction with agents such as sodium borohydride yields the corresponding benzyl alcohol, while oxidation provides the benzoic acid derivative. Furthermore, it is a suitable substrate for olefination reactions, such as the Wittig reaction, to form alkenes.
Reactions at the Bromine Atom
The bromine atom is amenable to a variety of palladium-catalyzed cross-coupling reactions. This allows for the formation of carbon-carbon and carbon-heteroatom bonds, significantly increasing molecular complexity. Key examples include:
-
Suzuki Coupling: Reaction with boronic acids or esters to form biaryl compounds.
-
Heck Coupling: Reaction with alkenes.
-
Sonogashira Coupling: Reaction with terminal alkynes.
-
Buchwald-Hartwig Amination: Reaction with amines to form aniline derivatives.
Deprotection of the Benzyloxy Group
The benzyloxy group can be cleaved under standard hydrogenolysis conditions (H₂ gas with a palladium catalyst) to unmask the phenol. This provides an additional site for functionalization in multi-step syntheses.
Applications in Drug Discovery and Medicinal Chemistry
Substituted benzaldehydes are crucial intermediates in the synthesis of a wide range of pharmaceuticals.[7] The related compound, 3-bromobenzaldehyde, is a key building block for active pharmaceutical ingredients (APIs).[7] Benzyloxybenzaldehyde derivatives have shown promise in medicinal chemistry, for instance, as inhibitors of aldehyde dehydrogenase (ALDH), an enzyme implicated in cancer stem cell survival.[8] The unique substitution pattern of 2-(benzyloxy)-3-bromobenzaldehyde makes it an attractive starting material for the synthesis of novel heterocyclic scaffolds and other complex molecules with potential therapeutic applications.
Safety and Handling
As with any chemical reagent, proper safety precautions must be observed when handling 2-(benzyloxy)-3-bromobenzaldehyde.
Hazard Statements:
-
H302: Harmful if swallowed.
-
H315: Causes skin irritation.
-
H319: Causes serious eye irritation.
-
H335: May cause respiratory irritation.
Precautionary Measures:
-
Personal Protective Equipment (PPE): Wear appropriate protective clothing, including a lab coat, safety glasses with side shields, and chemical-resistant gloves.
-
Handling: Handle in a well-ventilated area, preferably in a fume hood, to avoid inhalation of vapors or dust. Avoid contact with skin and eyes.
-
Storage: Store in a tightly sealed container in a cool, dry, and well-ventilated place, away from incompatible materials such as strong oxidizing agents.
Conclusion
2-(Benzyloxy)-3-bromobenzaldehyde is a versatile and valuable intermediate in organic synthesis. Its molecular weight of 291.14 g/mol and its distinct trifunctional nature provide chemists with a powerful tool for the construction of complex molecular frameworks. The synthetic route is accessible, and its reactivity is well-defined, making it a reliable building block for applications in drug discovery, medicinal chemistry, and materials science. Adherence to proper safety protocols is essential for its handling and use in a research and development setting.
References
- Google Patents. (n.d.). Preparation of 3-bromobenzaldehyde.
-
Wikipedia. (2023, December 2). 3-Bromobenzaldehyde. Retrieved January 24, 2026, from [Link]
-
PubChem. (n.d.). 3-Bromobenzaldehyde. Retrieved January 24, 2026, from [Link]
-
PubChem. (n.d.). 2-(Benzyloxy)-3-bromobenzaldehyde. Retrieved January 24, 2026, from [Link]
- Allen, C. E., et al. (2013). 3-Bromo-2-hydroxybenzaldehyde. Acta Crystallographica Section E: Structure Reports Online, 69(Pt 11), o1689.
-
University of Calgary. (n.d.). Ch 14: Reactivity of Organometallics. Retrieved January 24, 2026, from [Link]
- Sassian, M., & Tuulmets, A. (2002). REACTIONS OF PARTIALLY SOLVATED GRIGNARD REAGENTS WITH BENZALDEHYDE. Main Group Metal Chemistry, 25(12), 745-748.
-
Doc Brown's Chemistry. (n.d.). proton 1H NMR spectrum of benzaldehyde C6H5CHO. Retrieved January 24, 2026, from [Link]
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Cheméo. (n.d.). Chemical Properties of Benzaldehyde, 3-bromo- (CAS 3132-99-8). Retrieved January 24, 2026, from [Link]
-
OICC Press. (2024). Synthesis of novel products from the reaction of benzaldehyde and benzoic acid derivatives with aromatics carrying two hydroxyl. Retrieved January 24, 2026, from [Link]
-
ResearchGate. (2015). Unforeseen formation of 2-bromo-3-hydroxybenzaldehyde by bromination of 3-hydroxybenzaldehyde. Retrieved January 24, 2026, from [Link]
-
The Royal Society of Chemistry. (n.d.). Supporting Information. Retrieved January 24, 2026, from [Link]
-
TradeIndia. (n.d.). 3 Bromobenzaldehyde at Attractive Prices, High Purity and Reliable Packing. Retrieved January 24, 2026, from [Link]
-
NINGBO INNO PHARMCHEM CO.,LTD. (n.d.). The Role of 3-Bromobenzaldehyde in Pharmaceutical Synthesis. Retrieved January 24, 2026, from [Link]
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- 2. 3 Bromobenzaldehyde at Attractive Prices, High Purity and Reliable Packing [sonalplasrubind.com]
- 3. 3-Bromo-2-hydroxybenzaldehyde - PMC [pmc.ncbi.nlm.nih.gov]
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Introduction: Strategic Importance and Synthetic Overview
An In-depth Technical Guide to the Synthesis of 2-(Benzyloxy)-3-bromobenzaldehyde
2-(Benzyloxy)-3-bromobenzaldehyde is a highly functionalized aromatic aldehyde, serving as a critical building block in the synthesis of complex organic molecules for pharmaceutical and materials science applications. Its unique substitution pattern—a sterically accessible aldehyde, a protective benzyloxy group, and a bromine atom ripe for cross-coupling reactions—makes it a versatile intermediate.
This guide provides a comprehensive, field-proven pathway for the synthesis of 2-(Benzyloxy)-3-bromobenzaldehyde. The narrative is structured to not only provide a step-by-step protocol but to elucidate the underlying chemical principles and strategic decisions that ensure a robust and reproducible synthesis. The pathway is logically divided into two primary stages:
-
Ortho-Formylation: The construction of the key intermediate, 3-bromo-2-hydroxybenzaldehyde, from commercially available 2-bromophenol.
-
Williamson Ether Synthesis: The selective protection of the phenolic hydroxyl group via benzylation to yield the final target molecule.
Chapter 1: Synthetic Pathway and Retrosynthetic Logic
The most reliable and efficient synthesis of 2-(Benzyloxy)-3-bromobenzaldehyde begins with the precursor 3-bromo-2-hydroxybenzaldehyde. This intermediate is then subjected to a Williamson ether synthesis to introduce the benzyl protecting group.[1] This approach is strategically sound as the ortho-formylation of 2-bromophenol is a well-established and high-yielding reaction.[2] The subsequent benzylation of the resulting salicylaldehyde derivative proceeds cleanly under mild basic conditions.
Caption: Overall synthetic workflow for 2-(Benzyloxy)-3-bromobenzaldehyde.
Chapter 2: Synthesis of the Key Intermediate: 3-Bromo-2-hydroxybenzaldehyde
The foundational step in this pathway is the regioselective introduction of a formyl group (-CHO) ortho to the hydroxyl group of 2-bromophenol.
Principle and Mechanism: The Role of Chelation in Ortho-Formylation
This transformation is achieved via a modified Duff reaction. The key to achieving high regioselectivity (formylation at the C2 position) lies in the use of anhydrous magnesium chloride. MgCl₂ acts as a Lewis acid, coordinating to both the phenolic oxygen of 2-bromophenol and the oxygen of paraformaldehyde. This coordination forms a chelated intermediate that holds the electrophilic formaldehyde equivalent in close proximity to the ortho position of the phenol, thereby directing the electrophilic aromatic substitution to that site. Triethylamine serves as a non-nucleophilic base to facilitate the reaction. This method is a well-established procedure for the synthesis of salicylaldehydes.[2]
Detailed Experimental Protocol: Ortho-Formylation
This protocol is adapted from established literature procedures for the formylation of phenols.[2]
Materials and Reagents:
| Reagent/Material | Molar Mass ( g/mol ) | Example Quantity | Moles (mmol) |
| 2-Bromophenol | 173.01 | 8.65 g | 50 |
| Anhydrous Magnesium Chloride | 95.21 | 9.52 g | 100 |
| Paraformaldehyde | 30.03 | 4.50 g | 150 |
| Triethylamine | 101.19 | 20.24 g (27.8 mL) | 200 |
| Dry Tetrahydrofuran (THF) | - | 250 mL | - |
| 1 N Hydrochloric Acid | - | ~300 mL | - |
| Diethyl Ether or Ethyl Acetate | - | For extraction | - |
| Anhydrous Magnesium Sulfate | - | As needed | - |
Procedure:
-
Inert Atmosphere: A dry 500-mL three-necked round-bottomed flask equipped with a magnetic stir bar, reflux condenser, and nitrogen/argon inlet is purged with an inert gas.
-
Reagent Addition: Anhydrous magnesium chloride (9.52 g, 100 mmol) and dry THF (150 mL) are added to the flask. The mixture is stirred until the MgCl₂ is well suspended.
-
Phenol Addition: 2-Bromophenol (8.65 g, 50 mmol) is added, followed by triethylamine (27.8 mL, 200 mmol). The mixture is stirred for 15 minutes at room temperature.
-
Formaldehyde Addition: Paraformaldehyde (4.50 g, 150 mmol) is added in one portion.
-
Reaction: The reaction mixture is heated to reflux (approximately 66°C for THF) and maintained for 4-6 hours. The progress of the reaction should be monitored by Thin Layer Chromatography (TLC) (e.g., using a 4:1 Hexane:Ethyl Acetate eluent).
-
Quenching and Workup: After completion, the flask is cooled in an ice bath. The reaction is carefully quenched by the slow addition of 1 N HCl (~300 mL) until the mixture is acidic (pH ~1-2).
-
Extraction: The aqueous mixture is transferred to a separatory funnel and extracted three times with diethyl ether or ethyl acetate.
-
Drying and Concentration: The combined organic layers are washed with brine, dried over anhydrous magnesium sulfate, filtered, and concentrated under reduced pressure to yield the crude product.
-
Purification: The crude solid is purified by column chromatography on silica gel or by recrystallization from a suitable solvent system (e.g., hexane/ethyl acetate) to afford 3-bromo-2-hydroxybenzaldehyde as a solid.
Chapter 3: Williamson Ether Synthesis: Benzylation of the Phenolic Precursor
With the 3-bromo-2-hydroxybenzaldehyde intermediate in hand, the final step is the protection of the phenolic hydroxyl group as a benzyl ether. The Williamson ether synthesis is the classic and most effective method for this transformation.
Principle and Mechanism: SN2 Pathway
The Williamson ether synthesis proceeds via a bimolecular nucleophilic substitution (SN2) mechanism.[3] The process involves two key events:
-
Deprotonation: The weakly acidic phenolic proton of 3-bromo-2-hydroxybenzaldehyde is removed by a base to form a nucleophilic phenoxide ion. Potassium carbonate (K₂CO₃) is an ideal base for this purpose; it is strong enough to deprotonate the phenol but mild enough to prevent side reactions.
-
Nucleophilic Attack: The resulting phenoxide anion attacks the electrophilic benzylic carbon of benzyl bromide. This attack displaces the bromide leaving group in a concerted SN2 fashion, forming the C-O ether bond.[3]
Benzyl bromide is an excellent substrate for SN2 reactions because it is a primary halide, minimizing competing elimination reactions.[4] Polar aprotic solvents like N,N-Dimethylformamide (DMF) or acetone are preferred as they solvate the potassium cation, leaving the phenoxide anion relatively "naked" and highly nucleophilic.
Caption: Mechanism of the Williamson ether synthesis step.
Detailed Experimental Protocol: Benzylation
This protocol is based on standard Williamson ether synthesis procedures for phenols.[1]
Materials and Reagents:
| Reagent/Material | Molar Mass ( g/mol ) | Example Quantity | Moles (mmol) |
| 3-Bromo-2-hydroxybenzaldehyde | 201.02 | 5.0 g | 24.87 |
| Benzyl Bromide (BnBr) | 171.04 | 5.1 g (3.6 mL) | 29.85 |
| Potassium Carbonate (K₂CO₃) | 138.21 | 4.1 g | 29.85 |
| N,N-Dimethylformamide (DMF) | - | 50 mL | - |
| Ethyl Acetate (EtOAc) | - | For extraction | - |
| Water | - | For washing | - |
| Anhydrous Sodium Sulfate | - | As needed | - |
Procedure:
-
Setup: To a solution of 3-bromo-2-hydroxybenzaldehyde (5.0 g, 24.87 mmol) in DMF (50 mL) in a round-bottomed flask, add potassium carbonate (4.1 g, 29.85 mmol).
-
Reagent Addition: Add benzyl bromide (3.6 mL, 29.85 mmol) to the mixture dropwise at room temperature.
-
Reaction: Stir the reaction mixture at room temperature for 3-5 hours. The reaction can be gently heated (e.g., to 40-50°C) to increase the rate if necessary. Monitor the reaction's completion by TLC.
-
Quenching: Upon completion, pour the reaction mixture into a beaker containing ice-water (200 mL) and stir.
-
Extraction: Transfer the aqueous mixture to a separatory funnel and extract three times with ethyl acetate.[1]
-
Washing: Combine the organic layers and wash sequentially with water and then with brine to remove residual DMF and salts.
-
Drying and Concentration: Dry the organic phase over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to yield the crude product.[1]
-
Purification: Purify the crude residue by column chromatography on silica gel, using a gradient of ethyl acetate in hexane as the eluent, to obtain 2-(Benzyloxy)-3-bromobenzaldehyde as a pure solid.
Chapter 4: Characterization of 2-(Benzyloxy)-3-bromobenzaldehyde
Proper characterization is essential to confirm the identity and purity of the final product.
Expected Physical Properties:
| Property | Value |
| Molecular Formula | C₁₄H₁₁BrO₂[5] |
| Molecular Weight | 291.14 g/mol |
| Appearance | Expected to be a white to pale yellow solid |
| CAS Number | 120980-85-0[5] |
Expected Spectroscopic Data:
The following data are predicted based on the analysis of structurally similar compounds and fundamental spectroscopic principles.[1]
| ¹H NMR | Chemical Shift (δ, ppm) | Multiplicity | Integration | Assignment |
| Aldehyde | ~10.4 | Singlet (s) | 1H | -CH O |
| Aromatic | ~7.9 | Doublet (d) | 1H | Ar-H |
| Aromatic | ~7.6 | Doublet (d) | 1H | Ar-H |
| Aromatic (Benzyl) | ~7.3-7.5 | Multiplet (m) | 5H | -O-CH₂-C₆H₅ |
| Aromatic | ~7.2 | Triplet (t) | 1H | Ar-H |
| Benzylic | ~5.2 | Singlet (s) | 2H | -O-CH₂ -Ph |
| ¹³C NMR | Chemical Shift (δ, ppm) | Assignment |
| Aldehyde Carbonyl | ~190 | C =O |
| Aromatic | ~160 | C -O |
| Aromatic | ~138 | Ar-C |
| Aromatic | ~136 | Ar-C |
| Aromatic (Benzyl) | ~127-129 | Phenyl C s |
| Aromatic | ~125 | Ar-C |
| Aromatic | ~122 | Ar-C |
| Aromatic | ~115 | C -Br |
| Benzylic | ~71 | -O-C H₂-Ph |
Conclusion
The synthesis of 2-(Benzyloxy)-3-bromobenzaldehyde is reliably achieved through a robust two-step sequence involving an ortho-formylation of 2-bromophenol followed by a Williamson ether synthesis. This pathway utilizes well-understood reactions and commercially available starting materials, making it an efficient and scalable method for researchers in organic and medicinal chemistry. The resulting product is a valuable and versatile intermediate, poised for further synthetic elaboration.
References
- BenchChem. (2025). An In-depth Technical Guide to the Synthesis of 2-(Allyloxy)-3-bromobenzaldehyde. BenchChem Technical Support.
-
National Center for Biotechnology Information. (n.d.). PubChem Compound Summary for CID 53440787, 2-(Benzyloxy)-3-bromobenzaldehyde. PubChem. [Link]
-
Tidwell, J. H., et al. (2013). 3-Bromo-2-hydroxybenzaldehyde. Acta Crystallographica Section E: Structure Reports Online, 69(Pt 11), o1678. [Link]
-
Ashenhurst, J. (2022). The Williamson Ether Synthesis. Master Organic Chemistry. [Link]
-
LibreTexts. (2021). 14.3: The Williamson Ether Synthesis. Chemistry LibreTexts. [Link]
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An In-Depth Technical Guide to 2-(Benzyloxy)-3-bromobenzaldehyde and its Structural Analogs in Medicinal Chemistry
Abstract
The substituted benzaldehyde scaffold is a cornerstone in modern medicinal chemistry, serving as a versatile precursor for a vast array of biologically active compounds. Among these, 2-(Benzyloxy)-3-bromobenzaldehyde stands out as a particularly valuable intermediate. Its unique trifecta of functional groups—a sterically accessible aldehyde for diverse derivatization, a bromine atom for cross-coupling reactions, and a benzyloxy group that acts as a stable protecting group for a reactive phenol—provides a powerful platform for generating complex molecular architectures. This technical guide offers an in-depth exploration of the 2-(Benzyloxy)-3-bromobenzaldehyde core, detailing its synthesis, physicochemical properties, and, most critically, the strategic design and application of its structural analogs. We will delve into field-proven synthetic protocols, analyze structure-activity relationships (SAR), and present a case study on the development of potent enzyme inhibitors, providing researchers, scientists, and drug development professionals with a comprehensive resource to leverage this scaffold in their discovery programs.
The Core Scaffold: 2-(Benzyloxy)-3-bromobenzaldehyde
Introduction to a Versatile Building Block
2-(Benzyloxy)-3-bromobenzaldehyde, with the IUPAC name 3-bromo-2-(phenylmethoxy)benzaldehyde, is an aromatic aldehyde that has gained prominence as a key starting material in multi-step organic synthesis.[1] The strategic placement of its functional groups is central to its utility:
-
The Aldehyde (-CHO): Positioned at C1, this group is a primary reactive handle. It readily participates in nucleophilic additions, condensations (e.g., Aldol, Knoevenagel), Wittig reactions, and reductive aminations, allowing for the straightforward introduction of diverse side chains and heterocyclic systems.
-
The Benzyloxy Group (-OCH₂Ph): Located at C2, this moiety serves as a robust protecting group for the phenolic hydroxyl. Unlike more labile protecting groups, it is stable to a wide range of reaction conditions, yet it can be selectively cleaved via catalytic hydrogenation when the phenol's reactivity is desired in later synthetic steps.
-
The Bromine Atom (-Br): The C3 bromine is a critical anchor for modern cross-coupling reactions. It enables the formation of new carbon-carbon and carbon-heteroatom bonds through methodologies like Suzuki, Sonogashira, Heck, and Buchwald-Hartwig couplings, facilitating the construction of complex biaryl systems and other elaborate structures.
This unique combination makes the scaffold a powerful tool for systematically exploring chemical space around a central phenyl ring.
Physicochemical Properties
A clear understanding of the core scaffold's properties is essential for experimental design, including solvent selection, reaction monitoring, and purification strategies.
| Property | Value | Source |
| Molecular Formula | C₁₄H₁₁BrO₂ | PubChem[1] |
| Molecular Weight | 291.14 g/mol | PubChem[1] |
| IUPAC Name | 3-bromo-2-(phenylmethoxy)benzaldehyde | PubChem[1] |
| CAS Number | 120980-85-0 | PubChem[1] |
| Canonical SMILES | C1=CC=C(C=C1)COC2=C(C=CC=C2Br)C=O | PubChem[1] |
Synthesis of the Core Scaffold
The synthesis of 2-(Benzyloxy)-3-bromobenzaldehyde is most efficiently achieved via a two-step sequence starting from a commercially available precursor. This pathway ensures high yields and purity, which are critical for subsequent derivatization. The causality behind this choice is clear: direct bromination of 2-(benzyloxy)benzaldehyde would yield a mixture of isomers, complicating purification. Building the molecule sequentially provides absolute regiochemical control.
A common synthetic route involves the preparation of the key intermediate, 3-bromo-2-hydroxybenzaldehyde, followed by a Williamson ether synthesis.[2][3]
Caption: Synthetic workflow for 2-(Benzyloxy)-3-bromobenzaldehyde.
Part A: Synthesis of 3-Bromo-2-hydroxybenzaldehyde (Precursor) This protocol is adapted from established procedures for the ortho-formylation of phenols.[2]
-
System Setup: Under an inert atmosphere (Argon or Nitrogen), equip a dry 500 mL three-necked round-bottom flask with a magnetic stir bar, reflux condenser, and septa.
-
Reagent Addition: Charge the flask with anhydrous magnesium chloride (9.52 g, 100 mmol) and dry tetrahydrofuran (THF, 250 mL). To this suspension, add 2-bromophenol (8.65 g, 50 mmol) via syringe, followed by triethylamine (10.12 g, 100 mmol).
-
Formylation: Add paraformaldehyde (4.50 g, 150 mmol) to the mixture. The causality here is the use of paraformaldehyde as a solid, anhydrous source of formaldehyde, which is crucial for the reaction's success in a non-aqueous environment.
-
Reaction: Heat the mixture to a gentle reflux (~75°C) for 4-6 hours. The reaction progress should be monitored by Thin Layer Chromatography (TLC) until the starting material is consumed.
-
Work-up: Cool the reaction to room temperature and add diethyl ether (100 mL). Transfer the mixture to a separatory funnel and wash sequentially with 1 N HCl (3 x 100 mL) and brine (1 x 100 mL).
-
Purification: Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate via rotary evaporation. The crude product, a pale yellow oil that solidifies on standing, can be purified by recrystallization from hexane to yield pale yellow needles of 3-bromo-2-hydroxybenzaldehyde.
Part B: Synthesis of 2-(Benzyloxy)-3-bromobenzaldehyde This protocol employs a standard Williamson ether synthesis.
-
System Setup: In a 250 mL round-bottom flask equipped with a magnetic stir bar, dissolve the purified 3-bromo-2-hydroxybenzaldehyde (5.0 g, 24.9 mmol) in dimethylformamide (DMF, 100 mL).
-
Reagent Addition: Add potassium carbonate (4.13 g, 29.9 mmol) to the solution. This mild base is sufficient to deprotonate the phenol, forming the nucleophilic phenoxide in situ.
-
Alkylation: Add benzyl bromide (4.70 g, 27.4 mmol) dropwise to the stirring mixture.
-
Reaction: Stir the reaction at room temperature for 2-4 hours. Monitor by TLC for the disappearance of the starting material.
-
Work-up: Quench the reaction by pouring the mixture into a beaker of cold water (300 mL), which will precipitate the product. Stir for 30 minutes.
-
Purification: Collect the solid product by vacuum filtration, washing thoroughly with water to remove residual DMF and salts. The crude solid can be further purified by recrystallization from an ethanol/water mixture to afford 2-(Benzyloxy)-3-bromobenzaldehyde as a pure, crystalline solid.
Strategic Development of Structural Analogs
The true power of the 2-(benzyloxy)-3-bromobenzaldehyde scaffold lies in its capacity for systematic modification to probe structure-activity relationships (SAR).[4] The goal of analog development is to fine-tune the molecule's properties—such as potency, selectivity, and ADME (Absorption, Distribution, Metabolism, Excretion) profile—by making targeted structural changes.
Caption: Key diversification points for analog development.
Key Modification Sites
-
A-Site (The Benzyloxy Group): While the benzyl group is an excellent protecting group, analogs can be created by using different alkylating agents (e.g., allyl bromide, propargyl bromide) in the Williamson ether synthesis step.[2][3] More importantly, deprotection via catalytic hydrogenation unmasks the C2-hydroxyl group. This phenol is often a key pharmacophoric feature, capable of acting as a hydrogen bond donor, and its presence significantly alters the electronic properties of the ring.[5]
-
B-Site (The Aromatic Ring): The bromine at C3 is the primary site for diversification via palladium-catalyzed cross-coupling reactions. This allows for the introduction of aryl, heteroaryl, or alkynyl groups, dramatically increasing molecular complexity. Another strategy involves starting with a different substituted phenol to introduce alternative groups, such as fluorine. The 2-(Benzyloxy)-4-fluorobenzaldehyde analog, for instance, is a valuable building block where the fluorine atom enhances metabolic stability and modulates binding affinity.[6]
-
C-Site (The Aldehyde Group): The aldehyde is arguably the most versatile handle. It provides access to a vast number of derivatives:
-
Imines/Amines: Schiff base formation followed by reduction (reductive amination) yields secondary and tertiary amines.
-
Alkenes: Wittig and Horner-Wadsworth-Emmons reactions convert the aldehyde to a C=C double bond with control over stereochemistry.
-
Alcohols: Reduction with agents like NaBH₄ provides the corresponding benzyl alcohol.
-
Carboxylic Acids: Oxidation with reagents like NaClO₂ yields the benzoic acid derivative.
-
Applications in Drug Discovery & Development
The benzyloxybenzaldehyde scaffold and its analogs have demonstrated significant potential in multiple therapeutic areas, with a notable impact in oncology.[6][7]
Case Study: Inhibition of Aldehyde Dehydrogenase (ALDH) in Oncology
Aldehyde Dehydrogenase, particularly the ALDH1A3 isoform, is overexpressed in various cancers and is a marker for cancer stem cells, which are associated with tumor recurrence and chemoresistance.[6] Consequently, the development of potent and selective ALDH1A3 inhibitors is a promising therapeutic strategy. Benzyloxybenzaldehyde derivatives have emerged as a promising scaffold for this purpose.[7]
The aldehyde functionality of these compounds can act as a "warhead," forming a covalent adduct with a cysteine residue in the ALDH active site, while the substituted phenyl ring occupies the substrate-binding tunnel, with different substitutions influencing potency and selectivity.
Caption: Proposed mechanism of ALDH1A3 inhibition by benzaldehyde analogs.
Research into fluorinated benzyloxybenzaldehyde derivatives has yielded compounds with significant inhibitory activity. The data below highlights the potency of these analogs.
| Compound ID | Structure (Core: 2-(Benzyloxy)-4-fluorobenzaldehyde) | IC₅₀ (µM) vs ALDH1A3 | Reference |
| ABMM-15 | Derivative with modified side chain | 0.25 | BenchChem[6] |
| ABMM-16 | Derivative with modified side chain | 0.32 | BenchChem[6] |
These low micromolar to nanomolar potencies underscore the effectiveness of the scaffold in targeting this critical cancer-related enzyme.
Protocol: In Vitro ALDH Inhibitory Assay
To enable researchers to validate the activity of newly synthesized analogs, the following self-validating protocol for a fluorometric ALDH activity assay is provided.
-
Reagent Preparation:
-
Assay Buffer: Prepare a 100 mM potassium phosphate buffer, pH 8.0.
-
Enzyme Stock: Reconstitute recombinant human ALDH1A3 enzyme in assay buffer to a concentration of 1 mg/mL.
-
Substrate Stock: Prepare a 10 mM stock solution of the specific ALDH substrate (e.g., benzaldehyde) in DMSO.
-
Cofactor Stock: Prepare a 20 mM stock solution of NAD⁺ in assay buffer.
-
Inhibitor Stocks: Prepare a serial dilution of the test compounds (analogs) in DMSO, typically from 10 mM down to 10 nM.
-
-
Assay Procedure:
-
Plate Setup: In a 96-well black, clear-bottom plate, add 2 µL of the inhibitor stock solution (or DMSO for control wells).
-
Enzyme Addition: To each well, add 88 µL of a master mix containing assay buffer, NAD⁺ (final concentration 0.5 mM), and ALDH1A3 enzyme (final concentration 5 µg/mL).
-
Pre-incubation: Incubate the plate at 37°C for 15 minutes to allow the inhibitor to bind to the enzyme.
-
Reaction Initiation: Initiate the reaction by adding 10 µL of the substrate stock (final concentration 1 mM).
-
Kinetic Measurement: Immediately place the plate in a fluorescence plate reader pre-set to 37°C. Measure the rate of NADH production by monitoring the increase in fluorescence at an excitation wavelength of 340 nm and an emission wavelength of 460 nm over 30 minutes.
-
-
Data Analysis:
-
Validation: The "No Enzyme" and "No Substrate" control wells should show minimal fluorescence increase, validating the assay's specificity. The "DMSO Vehicle" control represents 100% enzyme activity.
-
Calculation: Calculate the rate of reaction (slope of the fluorescence vs. time curve) for each well.
-
IC₅₀ Determination: Normalize the rates relative to the DMSO control. Plot the percent inhibition versus the logarithm of the inhibitor concentration and fit the data to a four-parameter logistic equation to determine the IC₅₀ value.
-
Conclusion and Future Directions
2-(Benzyloxy)-3-bromobenzaldehyde is more than a simple chemical intermediate; it is a highly adaptable platform for the rational design of novel bioactive molecules. Its well-defined reactive sites allow for controlled, systematic diversification, making it an ideal scaffold for medicinal chemistry campaigns. The demonstrated success of its analogs as potent ALDH1A3 inhibitors in oncology highlights its therapeutic potential.[6][7]
Future research should continue to explore the vast chemical space accessible from this core. Key directions include:
-
Expansion of Cross-Coupling Partners: Utilizing a broader range of boronic acids and other organometallic reagents in Suzuki and related couplings to generate novel biaryl and heterocyclic structures.
-
Bioisosteric Replacement: Replacing the bromine atom with other functional groups to modulate electronics and explore different chemical interactions.
-
Application in Other Therapeutic Areas: Leveraging the scaffold's versatility to design probes and lead compounds for targets in neurodegenerative and inflammatory diseases.[6]
By combining established synthetic methodologies with modern drug design principles, the 2-(benzyloxy)-3-bromobenzaldehyde scaffold will undoubtedly continue to contribute to the discovery of the next generation of therapeutic agents.
References
- Preparation of 3-bromobenzaldehyde. Google Patents.
-
2-(Benzyloxy)-3-bromobenzaldehyde. PubChem, National Center for Biotechnology Information. URL: [Link]
-
2-(Benzyloxy)benzaldehyde. PubChem, National Center for Biotechnology Information. URL: [Link]
-
3-Bromobenzaldehyde. PubChem, National Center for Biotechnology Information. URL: [Link]
-
Synthesis of 2-bromo-3-benzyloxybenzaldehyde. PrepChem.com. URL: [Link]
-
Design, Synthesis, Biological Evaluation and In Silico Study of Benzyloxybenzaldehyde Derivatives as Selective ALDH1A3 Inhibitors. MDPI. URL: [Link]
-
Structure Activity Relationship Analysis of Antioxidant Activity of Simple Benzene Carboxylic Acids Group Based on Multiple Linear Regression. Oriental Journal of Chemistry. URL: [Link]
-
Novel N-Alkyl 3-(3-Benzyloxyquinoxalin-2-yl) Propanamides as Antiproliferative Agents: Design, Synthesis, In Vitro Testing, and In Silico Mechanistic Study. ResearchGate. URL: [Link]
-
Synthesis and structure–activity relationship (SAR) studies of 1,2,3-triazole, amide, and ester-based benzothiazole derivatives as potential molecular probes for tau protein. RSC Medicinal Chemistry, RSC Publishing. URL: [Link]
-
Synthesis of 3-bromobenzaldehyde. PrepChem.com. URL: [Link]
-
2-Amino-5-bromobenzaldehyde. Organic Syntheses Procedure. URL: [Link]
Sources
- 1. 2-(Benzyloxy)-3-bromobenzaldehyde | C14H11BrO2 | CID 53440787 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 2. pdf.benchchem.com [pdf.benchchem.com]
- 3. pdf.benchchem.com [pdf.benchchem.com]
- 4. Synthesis and structure–activity relationship (SAR) studies of 1,2,3-triazole, amide, and ester-based benzothiazole derivatives as potential molecular probes for tau protein - RSC Medicinal Chemistry (RSC Publishing) [pubs.rsc.org]
- 5. Structure Activity Relationship Analysis of Antioxidant Activity of Simple Benzene Carboxylic Acids Group Based on Multiple Linear Regression – Oriental Journal of Chemistry [orientjchem.org]
- 6. pdf.benchchem.com [pdf.benchchem.com]
- 7. mdpi.com [mdpi.com]
Methodological & Application
Application Note: A Detailed Protocol for the Williamson Ether Synthesis of 2-(Benzyloxy)-3-bromobenzaldehyde
Abstract
This application note provides a comprehensive guide for the synthesis of 2-(benzyloxy)-3-bromobenzaldehyde from 2-hydroxy-3-bromobenzaldehyde via the Williamson ether synthesis. This protocol is designed for researchers in organic chemistry, medicinal chemistry, and drug development who utilize substituted benzaldehydes as key intermediates in the synthesis of complex molecules. We will delve into the mechanistic underpinnings of the reaction, provide a detailed, step-by-step experimental procedure, outline methods for purification and characterization, and address critical safety considerations. The causality behind experimental choices, such as the selection of base and solvent, is explained to empower the user to adapt and troubleshoot the procedure effectively.
Introduction and Scientific Background
2-(Benzyloxy)-3-bromobenzaldehyde is a valuable synthetic intermediate, featuring three distinct functional groups—an aldehyde, a bromoarene, and a benzyl ether—that can be selectively manipulated for the construction of more complex molecular architectures. The aldehyde can undergo a variety of transformations such as reductive amination, Wittig reactions, or oxidation to a carboxylic acid. The bromo-substituent is primed for metal-catalyzed cross-coupling reactions (e.g., Suzuki, Heck, Sonogashira), while the benzyl ether serves as a robust protecting group for the phenolic hydroxyl, which can be readily removed under hydrogenolysis conditions.
The synthesis described herein employs the Williamson ether synthesis, a classic and reliable method for forming ethers from an organohalide and an alkoxide.[1] The reaction proceeds via a bimolecular nucleophilic substitution (SN2) mechanism.[1][2] In this specific application, the phenolic proton of 2-hydroxy-3-bromobenzaldehyde is first abstracted by a mild base to form a nucleophilic phenoxide ion. This phenoxide then attacks the electrophilic benzylic carbon of benzyl bromide, displacing the bromide ion and forming the desired ether linkage.
Reaction Mechanism: The SN2 Pathway
The efficacy of the Williamson ether synthesis hinges on the principles of the SN2 reaction.[2]
-
Deprotonation: The reaction is initiated by the deprotonation of the phenolic hydroxyl group of 2-hydroxy-3-bromobenzaldehyde. Due to the acidity of phenols, a mild base such as potassium carbonate (K₂CO₃) is sufficient to generate the corresponding phenoxide anion in situ.[3] Stronger bases like sodium hydride (NaH) could be used but are often unnecessary for acidic phenols and may increase the risk of side reactions.[2][4]
-
Nucleophilic Attack: The newly formed phenoxide ion is a potent nucleophile. It attacks the electrophilic methylene carbon of benzyl bromide. This step is a concerted process where the C-O bond forms simultaneously as the C-Br bond breaks.[2] The reaction requires a "backside attack," where the nucleophile approaches the carbon atom from the side opposite to the leaving group.[2]
-
Stereochemistry and Substrate Scope: Since benzyl bromide is a primary halide, it is an ideal substrate for the SN2 reaction, as steric hindrance is minimal.[2] The use of secondary or tertiary alkyl halides is generally avoided as they tend to favor elimination (E2) pathways, especially in the presence of a strong nucleophile/base, which would lead to the formation of alkene byproducts.[4]
The choice of a polar aprotic solvent, such as N,N-dimethylformamide (DMF) or acetonitrile, is critical. These solvents solvate the potassium cation but leave the phenoxide anion relatively "free," enhancing its nucleophilicity and accelerating the reaction rate.[1][4]
Experimental Protocol
This protocol is designed for a 5 mmol scale reaction. Adjustments can be made as needed, but stoichiometry should be maintained.
Materials and Reagents
| Reagent/Material | Molar Mass ( g/mol ) | Quantity | Moles (mmol) | Eq. |
| 2-Hydroxy-3-bromobenzaldehyde | 201.02 | 1.005 g | 5.0 | 1.0 |
| Benzyl bromide (C₇H₇Br) | 171.04 | 0.941 g (0.65 mL) | 5.5 | 1.1 |
| Anhydrous Potassium Carbonate (K₂CO₃) | 138.21 | 1.037 g | 7.5 | 1.5 |
| N,N-Dimethylformamide (DMF), anhydrous | - | 25 mL | - | - |
| Ethyl Acetate (EtOAc) | - | ~100 mL | - | - |
| Deionized Water | - | ~100 mL | - | - |
| Brine (Saturated NaCl solution) | - | ~30 mL | - | - |
| Anhydrous Magnesium Sulfate (MgSO₄) | - | As needed | - | - |
Equipment
-
100 mL round-bottomed flask
-
Magnetic stirrer and stir bar
-
Heating mantle with temperature controller
-
Reflux condenser
-
Nitrogen or Argon gas inlet
-
Rubber septa
-
Syringes and needles
-
Separatory funnel (250 mL)
-
Beakers and Erlenmeyer flasks
-
Rotary evaporator
-
TLC plates (silica gel), chamber, and UV lamp
-
Glass funnel and filter paper
Step-by-Step Synthesis Procedure
-
Reaction Setup:
-
Assemble a 100 mL round-bottomed flask with a magnetic stir bar and a reflux condenser. Ensure all glassware is oven-dried to remove moisture.
-
Purge the system with an inert gas (Nitrogen or Argon) for 10-15 minutes. Maintain a positive pressure of inert gas throughout the reaction.
-
-
Addition of Reagents:
-
To the flask, add 2-hydroxy-3-bromobenzaldehyde (1.005 g, 5.0 mmol) and anhydrous potassium carbonate (1.037 g, 7.5 mmol).
-
Add 25 mL of anhydrous DMF via syringe. Stir the resulting suspension at room temperature for 15 minutes. The mixture should appear as a fine, pale-yellow suspension.
-
-
Initiation of Reaction:
-
Slowly add benzyl bromide (0.65 mL, 5.5 mmol) to the stirring suspension using a syringe.
-
Causality Note: A slight excess of the alkylating agent is used to ensure complete consumption of the starting phenol.
-
-
Reaction Conditions:
-
Heat the reaction mixture to 60-70 °C using a heating mantle.
-
Allow the reaction to stir at this temperature for 3-5 hours.[1]
-
-
Monitoring the Reaction:
-
Periodically check the reaction's progress by thin-layer chromatography (TLC).
-
Prepare a TLC plate with a suitable eluent system (e.g., 4:1 Hexane:Ethyl Acetate). Spot the starting material and the reaction mixture.
-
The reaction is complete when the starting material spot (2-hydroxy-3-bromobenzaldehyde) is no longer visible under a UV lamp.
-
-
Work-up Procedure:
-
Once the reaction is complete, cool the flask to room temperature.
-
Pour the reaction mixture into a beaker containing 100 mL of cold deionized water. A precipitate (the crude product) should form.
-
Stir the aqueous suspension for 20-30 minutes to fully precipitate the product and dissolve inorganic salts.
-
-
Isolation and Purification:
-
Collect the solid product by vacuum filtration, washing the filter cake with deionized water (2 x 20 mL).
-
Alternatively, if an oil forms, transfer the aqueous mixture to a separatory funnel and extract with ethyl acetate (3 x 30 mL).
-
Combine the organic extracts and wash sequentially with deionized water (2 x 20 mL) and brine (1 x 30 mL).[4]
-
Dry the organic layer over anhydrous magnesium sulfate (MgSO₄), filter, and remove the solvent under reduced pressure using a rotary evaporator to yield the crude product.[4]
-
-
Final Purification (Recrystallization):
-
The crude solid can be purified by recrystallization.[5] A solvent system like ethanol/water or isopropanol is often effective.
-
Dissolve the crude product in a minimal amount of hot solvent. Allow the solution to cool slowly to room temperature, then place it in an ice bath to induce crystallization.[5]
-
Collect the pure crystals by vacuum filtration, wash with a small amount of ice-cold solvent, and dry under vacuum.[5]
-
Expected Results and Characterization
-
Yield: 80-95%.[1]
-
Appearance: White to off-white crystalline solid.
-
Molecular Formula: C₁₄H₁₁BrO₂[6]
-
Molecular Weight: 291.14 g/mol [6]
-
Melting Point: Literature values for similar compounds suggest a melting point in the range of 70-130°C, depending on purity. For example, 2-bromo-3-benzyloxybenzaldehyde has a reported melting point of 125-126°C.[7]
-
¹H NMR (CDCl₃, 400 MHz): Expected chemical shifts (δ) would include a singlet for the aldehyde proton (~10.3 ppm), aromatic protons on both rings (multiplets, ~6.9-7.8 ppm), and a singlet for the benzylic methylene protons (-CH₂-) at ~5.2 ppm.
-
¹³C NMR (CDCl₃, 100 MHz): Expected signals for the aldehyde carbonyl (~190 ppm), aromatic carbons, and the benzylic carbon (~71 ppm).
-
IR (KBr, cm⁻¹): Characteristic peaks for the aldehyde C=O stretch (~1690 cm⁻¹), C-O-C ether stretch (~1250 cm⁻¹), and aromatic C-H stretches.
Safety and Handling Precautions
This procedure must be performed in a well-ventilated fume hood by trained personnel wearing appropriate personal protective equipment (PPE).
-
Benzyl Bromide: This compound is highly toxic, corrosive, and a potent lachrymator (causes tearing).[8] It must be handled with extreme care.
-
Exposure Controls: Always handle in a fume hood. Wear chemical-resistant gloves (nitrile is often insufficient; check glove compatibility charts), splash goggles, and a face shield.[9][10]
-
Spills: In case of a spill, evacuate the area. Absorb the spill with an inert material (e.g., vermiculite) and place it in a sealed container for hazardous waste disposal.[11]
-
First Aid: In case of skin contact, immediately wash the affected area with copious amounts of soap and water.[8] For eye contact, flush with water for at least 15 minutes and seek immediate medical attention.[8]
-
-
N,N-Dimethylformamide (DMF): DMF is a suspected teratogen and can be absorbed through the skin. Handle with appropriate gloves and avoid inhalation.
-
Potassium Carbonate: While less hazardous, it is an irritant. Avoid creating dust.
Troubleshooting
| Issue | Possible Cause(s) | Suggested Solution(s) |
| Low or No Reaction | 1. Inactive base (K₂CO₃ absorbed moisture).2. Wet solvent or glassware.3. Insufficient temperature or reaction time. | 1. Use freshly opened or oven-dried K₂CO₃.2. Ensure all glassware is oven-dried and use anhydrous solvent.3. Increase temperature to 80°C or extend reaction time, monitoring by TLC. |
| Low Yield | 1. Incomplete reaction.2. Loss of product during work-up.3. Competing elimination (E2) reaction. | 1. See above.2. Ensure pH of the aqueous layer is neutral or slightly basic during extraction to prevent product from partitioning into the aqueous phase.3. While unlikely with benzyl bromide, ensure the temperature does not exceed 100°C. |
| Presence of Starting Material | 1. Insufficient base or alkylating agent.2. Incomplete reaction. | 1. Ensure stoichiometry is correct (1.1-1.2 eq. of benzyl bromide, 1.5 eq. of K₂CO₃).2. Extend reaction time or slightly increase the temperature. |
References
- Patents, G. (n.d.). Preparation of 3-bromobenzaldehyde.
-
Francis Academic Press. (n.d.). Williamson Ether Synthesis: O-Alkylation Reaction Using Halogenated Hydrocarbons as Alkylating Agents. Retrieved from [Link]
-
Master Organic Chemistry. (2014, October 24). The Williamson Ether Synthesis. Retrieved from [Link]
-
PrepChem.com. (n.d.). Synthesis of 2-bromo-3-benzyloxybenzaldehyde. Retrieved from [Link]
- Patents, G. (n.d.). Method of producing 3-bromobenzaldehyde.
-
Wikipedia. (n.d.). Williamson ether synthesis. Retrieved from [Link]
-
PubChem. (n.d.). 2-(Benzyloxy)-3-bromobenzaldehyde. Retrieved from [Link]
-
Vedantu. (n.d.). Why does Potassium Carbonate work as a base for the Williamson Ether Synthesis? Retrieved from [Link]
-
NJ.gov. (n.d.). Benzyl Bromide Hazard Summary. Retrieved from [Link]
Sources
- 1. Williamson ether synthesis - Wikipedia [en.wikipedia.org]
- 2. masterorganicchemistry.com [masterorganicchemistry.com]
- 3. francis-press.com [francis-press.com]
- 4. pdf.benchchem.com [pdf.benchchem.com]
- 5. pdf.benchchem.com [pdf.benchchem.com]
- 6. 2-(Benzyloxy)-3-bromobenzaldehyde | C14H11BrO2 | CID 53440787 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 7. prepchem.com [prepchem.com]
- 8. fishersci.com [fishersci.com]
- 9. nj.gov [nj.gov]
- 10. synquestlabs.com [synquestlabs.com]
- 11. westliberty.edu [westliberty.edu]
Synthesis of 2-(Benzyloxy)-3-bromobenzaldehyde via Williamson Ether Synthesis: An Application Note and Protocol
Abstract
This technical guide provides a comprehensive protocol for the synthesis of 2-(benzyloxy)-3-bromobenzaldehyde, a valuable substituted benzaldehyde derivative for applications in medicinal chemistry and materials science. The synthesis is approached in two key stages: the ortho-formylation of 2-bromophenol to yield the intermediate 3-bromo-2-hydroxybenzaldehyde, followed by a Williamson ether synthesis to afford the final product. This document offers a detailed, step-by-step methodology, an in-depth discussion of the reaction mechanisms, safety protocols, and characterization data, designed for researchers in drug development and organic synthesis.
Introduction
Substituted benzaldehydes are pivotal intermediates in the synthesis of a wide array of organic molecules, including pharmaceuticals, agrochemicals, and dyes. The specific substitution pattern of 2-(benzyloxy)-3-bromobenzaldehyde, featuring a bulky benzyloxy ether and a reactive bromine atom ortho and meta to the aldehyde, respectively, makes it a versatile scaffold for further chemical modifications. The Williamson ether synthesis, a cornerstone of organic chemistry, provides a reliable and efficient method for the formation of the ether linkage in this target molecule.[1][2][3] This reaction proceeds via an SN2 mechanism, where an alkoxide nucleophile attacks an alkyl halide.[1] In this application, the phenoxide of 3-bromo-2-hydroxybenzaldehyde serves as the nucleophile, and benzyl bromide is the electrophile.
Synthesis Overview
The overall synthetic strategy is a two-step process, commencing with the synthesis of the key intermediate, 3-bromo-2-hydroxybenzaldehyde, followed by the Williamson ether synthesis to yield the desired 2-(benzyloxy)-3-bromobenzaldehyde.
Sources
Application Notes and Protocols for the Suzuki-Miyaura Coupling of 2-(Benzyloxy)-3-bromobenzaldehyde
For: Researchers, scientists, and drug development professionals.
Introduction: The Strategic Importance of Biaryl Aldehydes
The Suzuki-Miyaura cross-coupling reaction stands as a cornerstone of modern organic synthesis, enabling the formation of carbon-carbon bonds with remarkable efficiency and functional group tolerance.[1][2] Its application in the synthesis of biaryl compounds is particularly significant in the pharmaceutical and fine chemical industries, where these motifs are prevalent in a myriad of biologically active molecules.[3] This guide provides a detailed protocol and in-depth scientific rationale for the Suzuki-Miyaura coupling of 2-(Benzyloxy)-3-bromobenzaldehyde, a substrate that presents unique challenges due to steric hindrance and the presence of a reactive aldehyde functionality. The successful coupling of this substrate opens avenues to a diverse range of complex molecular architectures, such as the 2-(benzyloxy)-[1,1'-biphenyl]-3-carbaldehyde derivatives, which are valuable intermediates in drug discovery.[4]
The Reaction Mechanism: A Palladium-Catalyzed Dance
The catalytic cycle of the Suzuki-Miyaura coupling is a well-orchestrated sequence of three primary steps: oxidative addition, transmetalation, and reductive elimination.[5][6] The cycle is initiated by a coordinatively unsaturated Palladium(0) species, which is the active catalyst.[1][6]
-
Oxidative Addition: The Pd(0) catalyst inserts into the carbon-bromine bond of the 2-(Benzyloxy)-3-bromobenzaldehyde, forming a Pd(II) intermediate. This is often the rate-determining step of the reaction.[5] The choice of a bulky, electron-rich phosphine ligand is crucial here, as it promotes this step, especially with sterically hindered or electron-rich aryl halides.[6][7]
-
Transmetalation: In this step, the organic group from the organoboron reagent (e.g., a phenylboronic acid) is transferred to the palladium center. The presence of a base is essential for this step; it activates the boronic acid by forming a more nucleophilic boronate species, which facilitates the transfer of the organic moiety to the palladium complex.[1][8]
-
Reductive Elimination: The final step involves the formation of the new carbon-carbon bond between the two organic partners on the palladium center, yielding the desired biaryl product and regenerating the Pd(0) catalyst, which can then re-enter the catalytic cycle.[5][6]
Caption: The catalytic cycle of the Suzuki-Miyaura coupling reaction.
Experimental Design: Navigating the Challenges of a Sterically Hindered Substrate
The successful Suzuki-Miyaura coupling of 2-(Benzyloxy)-3-bromobenzaldehyde requires careful consideration of several factors to overcome the challenges posed by its structure.
-
Steric Hindrance: The ortho-benzyloxy group introduces significant steric bulk around the reaction center, which can impede the oxidative addition step. To address this, the selection of a highly active catalyst system is paramount. Palladium catalysts paired with bulky, electron-rich phosphine ligands, such as the Buchwald-type ligands (e.g., SPhos), are particularly effective for coupling sterically hindered aryl halides.[7][9] These ligands promote the formation of a monoligated, highly reactive Pd(0) species that can more readily undergo oxidative addition.[7]
-
Aldehyde Functionality: The presence of the aldehyde group introduces the possibility of side reactions, such as aldol condensation, under strongly basic conditions. Therefore, the choice of a moderately strong, non-nucleophilic base is critical. Inorganic bases like potassium carbonate (K₂CO₃) or potassium phosphate (K₃PO₄) are often preferred as they are effective in promoting transmetalation without interfering with the aldehyde group.[9]
-
Solvent System: The choice of solvent is crucial for ensuring the solubility of all reaction components and for facilitating the reaction at an appropriate temperature. A mixture of an organic solvent and water is commonly employed. The organic solvent, such as dioxane or toluene, dissolves the organic substrates and the catalyst, while the water is necessary to dissolve the inorganic base and facilitate the formation of the active boronate species.[6]
Detailed Experimental Protocol
This protocol outlines a general procedure for the Suzuki-Miyaura coupling of 2-(Benzyloxy)-3-bromobenzaldehyde with a generic arylboronic acid.
Materials and Reagents:
-
2-(Benzyloxy)-3-bromobenzaldehyde
-
Arylboronic acid
-
Palladium(II) acetate (Pd(OAc)₂)
-
SPhos (2-Dicyclohexylphosphino-2',6'-dimethoxybiphenyl)
-
Potassium carbonate (K₂CO₃), anhydrous
-
1,4-Dioxane, anhydrous
-
Deionized water, degassed
-
Ethyl acetate
-
Brine solution
-
Magnesium sulfate (MgSO₄), anhydrous
-
Silica gel for column chromatography
Equipment:
-
Schlenk flask or a round-bottom flask with a reflux condenser
-
Magnetic stirrer and stir bar
-
Heating mantle or oil bath
-
Inert gas supply (Nitrogen or Argon) with a manifold
-
Standard laboratory glassware
-
Rotary evaporator
-
Thin-layer chromatography (TLC) plates and developing chamber
Reaction Setup and Procedure:
-
Preparation: In a Schlenk flask, combine 2-(Benzyloxy)-3-bromobenzaldehyde (1.0 equiv), the arylboronic acid (1.2 equiv), and potassium carbonate (2.0 equiv).
-
Catalyst Loading: In a separate vial, weigh out palladium(II) acetate (0.02 equiv) and SPhos (0.04 equiv).
-
Inert Atmosphere: Seal the Schlenk flask with a septum, and evacuate and backfill with an inert gas (e.g., argon) three times to ensure an oxygen-free atmosphere.
-
Solvent Addition: Under a positive pressure of the inert gas, add anhydrous 1,4-dioxane and degassed deionized water (typically in a 4:1 to 10:1 ratio, ensuring all solids are suspended).
-
Catalyst Addition: Add the pre-weighed catalyst and ligand to the reaction mixture under a stream of inert gas.
-
Reaction: Place the flask in a preheated oil bath at 80-100 °C and stir vigorously.
-
Monitoring: Monitor the progress of the reaction by thin-layer chromatography (TLC) until the starting material is consumed.
-
Work-up:
-
Cool the reaction mixture to room temperature.
-
Dilute the mixture with ethyl acetate and water.
-
Separate the organic layer, and wash it with water and then with brine.
-
Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure.
-
-
Purification: Purify the crude product by flash column chromatography on silica gel using an appropriate eluent system (e.g., a hexane/ethyl acetate gradient) to afford the desired 2-(benzyloxy)-[1,1'-biphenyl]-3-carbaldehyde derivative.[10]
Table 1: Summary of Key Reaction Parameters
| Parameter | Recommended Condition | Rationale |
| Palladium Source | Pd(OAc)₂ | A stable and commonly used Pd(II) precatalyst that is reduced in situ to the active Pd(0) species.[6] |
| Ligand | SPhos | A bulky, electron-rich biaryl phosphine ligand that is highly effective for coupling sterically hindered substrates.[7][9] |
| Base | K₂CO₃ or K₃PO₄ | Moderately strong, non-nucleophilic bases that activate the boronic acid without promoting side reactions with the aldehyde.[9] |
| Solvent | Dioxane/Water or Toluene/Water | A biphasic system that dissolves both organic and inorganic components and facilitates the reaction.[6] |
| Temperature | 80-100 °C | Provides sufficient thermal energy to overcome the activation barrier, especially for the oxidative addition of a hindered substrate. |
| Atmosphere | Inert (Argon or Nitrogen) | Prevents the oxidation and deactivation of the Pd(0) catalyst and phosphine ligand. |
Experimental Workflow
Caption: A streamlined workflow for the Suzuki-Miyaura coupling experiment.
Troubleshooting Guide
| Issue | Potential Cause(s) | Suggested Solution(s) |
| Low or no conversion | - Inactive catalyst- Insufficiently inert atmosphere- Poor quality reagents or solvents | - Use fresh, high-purity catalyst and ligand.- Ensure thorough degassing of solvents and proper inert gas technique.- Use anhydrous solvents and dry reagents. |
| Formation of homocoupled byproducts | - Slow transmetalation relative to other pathways | - Adjust the base or solvent system.- Ensure the boronic acid is of high quality. |
| Debromination of the starting material | - Presence of water and base can lead to hydrodehalogenation. | - Use anhydrous conditions as much as possible, although some water is necessary.- A milder base like KF might be considered.[8] |
| Aldehyde-related side reactions | - Base is too strong or nucleophilic. | - Use K₂CO₃ or K₃PO₄ instead of stronger bases like NaOH or alkoxides. |
| Difficulty in product purification | - Co-elution with byproducts or starting materials. | - Optimize the eluent system for column chromatography.- Consider recrystallization if the product is a solid.[10] |
Conclusion
The Suzuki-Miyaura coupling of 2-(Benzyloxy)-3-bromobenzaldehyde is a challenging yet highly rewarding transformation that provides access to valuable biaryl aldehyde building blocks. By understanding the mechanistic nuances and carefully selecting the appropriate catalyst, ligand, base, and solvent system, researchers can successfully navigate the steric and electronic challenges posed by this substrate. The protocol and insights provided in this guide are intended to serve as a robust starting point for the synthesis and exploration of novel chemical entities in the pursuit of new therapeutic agents and advanced materials.
References
-
Organic Chemistry Portal. (n.d.). Suzuki Coupling. Retrieved from [Link]
-
Chemistry LibreTexts. (2024, October 10). Suzuki-Miyaura Coupling. Retrieved from [Link]
-
Yoneda Labs. (n.d.). Suzuki-Miyaura cross-coupling: Practical Guide. Retrieved from [Link]
-
National Institutes of Health. (2024, September 16). Suzuki–Miyaura cross-coupling of unprotected ortho-bromoanilines with benzyl, alkyl, aryl, alkenyl and heteroaromatic boronic esters. Retrieved from [Link]
-
Walker, S. D., Barder, T. E., Martinelli, J. R., & Buchwald, S. L. (2004). A rationally designed universal catalyst for Suzuki-Miyaura coupling processes. Angewandte Chemie International Edition, 43(14), 1871-1876. Retrieved from [Link]
-
Billingsley, K. L., & Buchwald, S. L. (2008). Palladium-Catalyzed Suzuki-Miyaura Cross-coupling Reactions Employing Dialkylbiaryl Phosphine Ligands. Journal of the American Chemical Society, 130(45), 15282–15290. Retrieved from [Link]
-
ChemOrgChem. (2024, March 22). Suzuki-Miyaura Coupling |Basics|Mechanism|Examples|. Retrieved from [Link]
-
Wikipedia. (n.d.). Suzuki reaction. Retrieved from [Link]
-
The Chemists' Cookbook. (2025, March 29). Suzuki Coupling. Suzuki-Miyaura Reaction: Mechanism, Experimental Procedure, and Set Up. Retrieved from [Link]
-
Chem Help ASAP. (2020, February 14). Suzuki cross-coupling reaction. Retrieved from [Link]
-
National Institutes of Health. (n.d.). Suzuki-Miyaura Cross-Coupling of Benzylic Bromides Under Microwave Conditions. Retrieved from [Link]
- Google Patents. (n.d.). US6624331B1 - Process for the preparation of benzyloxyacetaldehyde.
-
American Chemical Society. (n.d.). Computational Characterization of the Role of the Base in the Suzuki−Miyaura Cross-Coupling Reaction. Retrieved from [Link]
-
Royal Society of Chemistry. (2025, May 20). Suzuki–Miyaura (hetero-)aryl cross-coupling: recent findings and recommendations. Retrieved from [Link]
-
American Chemical Society. (n.d.). Highly Active Palladium Catalysts for Suzuki Coupling Reactions. Retrieved from [Link]
-
Organic Chemistry Portal. (2017). General Method for the Suzuki-Miyaura Cross-Coupling of Primary Amide-Derived Electrophiles Enabled by [Pd(NHC)(cin)Cl] at Room Temperature. Retrieved from [Link]
-
ResearchGate. (n.d.). Pd‐catalyzed Suzuki‐Miyaura coupling of steric hindered aryl chlorides.... Retrieved from [Link]
-
ResearchGate. (2025, August 3). Suzuki Cross-Coupling Reactions: Synthesis of Unsymmetrical Biaryls in the Organic Laboratory | Request PDF. Retrieved from [Link]
-
ResearchGate. (n.d.). Results for the Suzuki-Miyaura reactions of ortho-, meta-or para-dibromobenzene with phenylboronic acid (effect of number of leaving groups). Selectivity in mol%. Retrieved from [Link]
-
ChemRxiv. (n.d.). Highly Chemoselective Ligands for Suzuki–Miyaura Cross-Coupling Reaction Based on Virtual Ligand-Assisted Screening. Retrieved from [Link]
-
Royal Society of Chemistry. (n.d.). Trace amounts of palladium catalysed the Suzuki–Miyaura reaction of deactivated and hindered aryl chlorides. Retrieved from [Link]
-
University of California, San Diego. (n.d.). Suzuki Cross Coupling Reactions: Synthesis of Unsymmetrical Biaryls. Retrieved from [Link]
- Google Patents. (n.d.). EP2426105A1 - Process for the preparation of 5-benzyloxy-2-(4-benzyloxyphenyl)-3-methyl-1h-indole.
-
American Chemical Society. (2025, June 16). Highly Active Catalyst for Suzuki–Miyaura Coupling to Form Sterically Demanding Biaryls: Electronic Control of Pd through the Secondary Interaction Using a Buchwald-Type Ligand Bearing a Fluorinated Aryl Ring. Retrieved from [Link]
-
Oriental Journal of Chemistry. (n.d.). Synthesis and Characterization of 4-Phenacyloxy Benzaldehyde Derivatives. Retrieved from [Link]
-
National Institutes of Health. (n.d.). In vivo evaluation of the synthesized novel 2-benzyloxybenzaldehyde analog CCY-1a-E2 for the treatment of leukemia in the BALB/c mouse WEHI-3 allograft model. Retrieved from [Link]
Sources
- 1. Suzuki reaction - Wikipedia [en.wikipedia.org]
- 2. m.youtube.com [m.youtube.com]
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- 4. In vivo evaluation of the synthesized novel 2-benzyloxybenzaldehyde analog CCY-1a-E2 for the treatment of leukemia in the BALB/c mouse WEHI-3 allograft model - PMC [pmc.ncbi.nlm.nih.gov]
- 5. chem.libretexts.org [chem.libretexts.org]
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- 9. Palladium-Catalyzed Suzuki-Miyaura Cross-coupling Reactions Employing Dialkylbiaryl Phosphine Ligands - PMC [pmc.ncbi.nlm.nih.gov]
- 10. home.sandiego.edu [home.sandiego.edu]
Synthesis of Novel ALDH1A3 Inhibitors from 2-(Benzyloxy)-3-bromobenzaldehyde: An Application and Protocol Guide
For Researchers, Scientists, and Drug Development Professionals
Abstract
This technical guide provides a comprehensive framework for the synthesis of potent and selective Aldehyde Dehydrogenase 1A3 (ALDH1A3) inhibitors, starting from the versatile building block, 2-(benzyloxy)-3-bromobenzaldehyde. ALDH1A3 is a critical enzyme implicated in the survival and chemoresistance of cancer stem cells (CSCs), making it a high-value target for novel oncology therapeutics.[1][2] This document outlines a strategic synthetic approach, featuring a key Suzuki-Miyaura cross-coupling reaction followed by reductive amination, to generate a library of potential ALDH1A3 inhibitors. Detailed, field-proven protocols for the synthesis of the starting material, the subsequent inhibitor synthesis, and the biological evaluation of the final compounds are provided. This guide is intended to empower researchers to accelerate their drug discovery efforts targeting ALDH1A3.
Introduction: The Rationale for Targeting ALDH1A3 in Oncology
Aldehyde dehydrogenases (ALDHs) are a superfamily of enzymes responsible for the oxidation of endogenous and exogenous aldehydes to their corresponding carboxylic acids. The isoform ALDH1A3, in particular, has emerged as a significant player in cancer biology. It is a key enzyme in the biosynthesis of retinoic acid, a potent signaling molecule that regulates cell differentiation and proliferation.[1]
Elevated ALDH1A3 expression and activity are increasingly recognized as a hallmark of cancer stem cells (CSCs) in a variety of malignancies, including glioblastoma, breast, and lung cancer.[1][3] This subpopulation of tumor cells is thought to be responsible for tumor initiation, metastasis, and relapse. ALDH1A3 contributes to the CSC phenotype by promoting self-renewal, proliferation, and survival, in part through the production of retinoic acid which can, in turn, induce the expression of survival factors.[4] Furthermore, the detoxifying activity of ALDH1A3 can confer resistance to a range of chemotherapeutic agents, contributing to treatment failure.[1][2] Consequently, the development of selective ALDH1A3 inhibitors represents a promising therapeutic strategy to target CSCs, overcome chemoresistance, and ultimately improve patient outcomes.
This guide details a robust synthetic strategy to access novel chemical matter for ALDH1A3 inhibition, beginning with the readily accessible 2-(benzyloxy)-3-bromobenzaldehyde. The proposed synthetic route, depicted below, leverages the versatility of palladium-catalyzed cross-coupling to introduce molecular diversity, followed by a reliable reductive amination to build out the final inhibitor scaffold.
Caption: Proposed synthetic workflow for ALDH1A3 inhibitors.
I. Synthesis of the Key Starting Material: 2-(Benzyloxy)-3-bromobenzaldehyde
The synthesis of the starting material is a crucial first step. It is prepared in two stages from commercially available 2-bromophenol: ortho-formylation to yield 3-bromo-2-hydroxybenzaldehyde, followed by a Williamson ether synthesis to protect the hydroxyl group as a benzyl ether.
Protocol 1: Synthesis of 3-Bromo-2-hydroxybenzaldehyde
This protocol is adapted from the procedure described by Hansen and Skattebøl.[5][6] The reaction involves the ortho-formylation of 2-bromophenol using paraformaldehyde and anhydrous magnesium chloride.
Reaction Scheme:
Caption: Ortho-formylation of 2-bromophenol.
Materials and Reagents:
| Reagent/Material | Molar Mass ( g/mol ) | Quantity | Moles |
| 2-Bromophenol | 173.01 | 8.65 g | 50 mmol |
| Anhydrous Magnesium Chloride | 95.21 | 9.52 g | 100 mmol |
| Paraformaldehyde | 30.03 | 4.50 g | 150 mmol |
| Triethylamine | 101.19 | 10.12 g | 100 mmol |
| Dry Tetrahydrofuran (THF) | - | 250 mL | - |
| 1 N Hydrochloric Acid | - | 300 mL | - |
| Diethyl Ether | - | 100 mL | - |
| Anhydrous Magnesium Sulfate | - | As needed | - |
| Hexane | - | 50 mL | - |
Procedure:
-
Under an inert atmosphere (e.g., argon), equip a dry 500-mL three-necked round-bottomed flask with a magnetic stir bar and a reflux condenser.
-
To the flask, add anhydrous magnesium chloride (9.52 g, 100 mmol) and solid paraformaldehyde (4.50 g, 150 mmol).
-
Add dry tetrahydrofuran (250 mL) to the flask.
-
To the stirred suspension, add 2-bromophenol (8.65 g, 50 mmol) followed by triethylamine (10.12 g, 100 mmol).
-
Heat the reaction mixture to reflux and maintain for 4-6 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC).
-
After completion, cool the reaction mixture to room temperature and carefully pour it into a beaker containing 300 mL of 1 N hydrochloric acid.
-
Extract the aqueous layer with diethyl ether (3 x 100 mL).
-
Combine the organic layers, wash with brine, and dry over anhydrous magnesium sulfate.
-
Filter the drying agent and concentrate the filtrate under reduced pressure.
-
Purify the crude product by column chromatography on silica gel using a hexane-ethyl acetate gradient to yield 3-bromo-2-hydroxybenzaldehyde as a solid.
Protocol 2: O-Benzylation of 3-Bromo-2-hydroxybenzaldehyde
This protocol employs a standard Williamson ether synthesis to protect the phenolic hydroxyl group.
Reaction Scheme:
Caption: O-benzylation of 3-bromo-2-hydroxybenzaldehyde.
Materials and Reagents:
| Reagent/Material | Molar Mass ( g/mol ) | Quantity | Moles |
| 3-Bromo-2-hydroxybenzaldehyde | 201.02 | 4.02 g | 20 mmol |
| Benzyl Bromide | 171.04 | 4.10 g | 24 mmol |
| Potassium Carbonate (K₂CO₃) | 138.21 | 5.53 g | 40 mmol |
| Acetone | - | 100 mL | - |
| Water | - | 100 mL | - |
| Ethyl Acetate | - | 150 mL | - |
| Anhydrous Sodium Sulfate | - | As needed | - |
Procedure:
-
In a 250-mL round-bottomed flask, dissolve 3-bromo-2-hydroxybenzaldehyde (4.02 g, 20 mmol) in acetone (100 mL).
-
Add potassium carbonate (5.53 g, 40 mmol) and benzyl bromide (4.10 g, 24 mmol) to the solution.
-
Heat the mixture to reflux and stir for 4-6 hours, monitoring the reaction by TLC.
-
Upon completion, cool the reaction mixture to room temperature and filter off the inorganic salts.
-
Concentrate the filtrate under reduced pressure.
-
Dissolve the residue in ethyl acetate (100 mL) and wash with water (2 x 50 mL) and brine (50 mL).
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate in vacuo.
-
The crude product can be purified by recrystallization from ethanol or by column chromatography on silica gel to afford 2-(benzyloxy)-3-bromobenzaldehyde.
II. Synthesis of ALDH1A3 Inhibitors
The following protocols describe a representative synthesis of a potential ALDH1A3 inhibitor from 2-(benzyloxy)-3-bromobenzaldehyde. This involves a Suzuki-Miyaura coupling followed by reductive amination.
Protocol 3: Suzuki-Miyaura Cross-Coupling
This protocol outlines the palladium-catalyzed cross-coupling of 2-(benzyloxy)-3-bromobenzaldehyde with a generic arylboronic acid. The conditions are based on established methods for Suzuki-Miyaura reactions of aryl bromides.[7][8][9]
Reaction Scheme:
Caption: Suzuki-Miyaura cross-coupling reaction.
Materials and Reagents:
| Reagent/Material | Molar Mass ( g/mol ) | Quantity | Moles |
| 2-(Benzyloxy)-3-bromobenzaldehyde | 291.13 | 2.91 g | 10 mmol |
| Arylboronic Acid | - | - | 12 mmol |
| Tetrakis(triphenylphosphine)palladium(0) | 1155.56 | 0.35 g | 0.3 mmol |
| Sodium Carbonate (Na₂CO₃) | 105.99 | 2.12 g | 20 mmol |
| Toluene | - | 50 mL | - |
| Ethanol | - | 10 mL | - |
| Water | - | 10 mL | - |
| Ethyl Acetate | - | 100 mL | - |
| Anhydrous Magnesium Sulfate | - | As needed | - |
Procedure:
-
In a 250-mL round-bottomed flask, add 2-(benzyloxy)-3-bromobenzaldehyde (2.91 g, 10 mmol), the arylboronic acid (12 mmol), and sodium carbonate (2.12 g, 20 mmol).
-
Add the solvent mixture of toluene (50 mL), ethanol (10 mL), and water (10 mL).
-
Degas the mixture by bubbling argon or nitrogen through it for 15-20 minutes.
-
Add tetrakis(triphenylphosphine)palladium(0) (0.35 g, 0.3 mmol) to the reaction mixture.
-
Heat the mixture to reflux (around 85-90 °C) and stir under an inert atmosphere for 8-12 hours, monitoring by TLC.
-
After the reaction is complete, cool to room temperature and add 50 mL of water.
-
Extract the aqueous layer with ethyl acetate (3 x 50 mL).
-
Combine the organic layers, wash with brine, and dry over anhydrous magnesium sulfate.
-
Filter and concentrate under reduced pressure.
-
Purify the crude product by column chromatography on silica gel to obtain the biaryl benzaldehyde intermediate.
Protocol 4: Reductive Amination
This protocol describes the formation of the final inhibitor by reductive amination of the biaryl benzaldehyde intermediate with a primary or secondary amine using the mild and selective reducing agent, sodium triacetoxyborohydride.[10][11][12]
Reaction Scheme:
Caption: Reductive amination to form the final inhibitor.
Materials and Reagents:
| Reagent/Material | Molar Mass ( g/mol ) | Quantity | Moles |
| Biaryl Benzaldehyde Intermediate | - | - | 5 mmol |
| Amine (R₁R₂NH) | - | - | 6 mmol |
| Sodium Triacetoxyborohydride | 211.94 | 1.59 g | 7.5 mmol |
| Acetic Acid (glacial) | 60.05 | 0.17 mL | 3 mmol |
| 1,2-Dichloroethane (DCE) | - | 50 mL | - |
| Saturated Sodium Bicarbonate Solution | - | 50 mL | - |
| Dichloromethane (DCM) | - | 100 mL | - |
| Anhydrous Sodium Sulfate | - | As needed | - |
Procedure:
-
To a 100-mL round-bottomed flask, add the biaryl benzaldehyde intermediate (5 mmol) and the amine (6 mmol) in 1,2-dichloroethane (50 mL).
-
Add acetic acid (0.17 mL, 3 mmol) to the mixture and stir at room temperature for 30 minutes to facilitate imine/iminium ion formation.
-
Add sodium triacetoxyborohydride (1.59 g, 7.5 mmol) portion-wise to the reaction mixture.
-
Stir the reaction at room temperature for 12-24 hours, monitoring by TLC.
-
Once the reaction is complete, quench by slowly adding saturated sodium bicarbonate solution (50 mL).
-
Extract the aqueous layer with dichloromethane (3 x 50 mL).
-
Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and filter.
-
Concentrate the filtrate under reduced pressure.
-
Purify the crude product by column chromatography on silica gel to yield the final ALDH1A3 inhibitor.
III. Biological Evaluation of Synthesized Inhibitors
The inhibitory activity of the synthesized compounds against ALDH1A3 can be assessed using both enzymatic and cell-based assays.
Protocol 5: In Vitro ALDH1A3 Enzymatic Inhibition Assay
This protocol is based on a continuous-monitoring fluorometric assay that measures the production of NADH.[13]
Materials and Reagents:
-
Recombinant human ALDH1A3 enzyme
-
NAD⁺ (Nicotinamide adenine dinucleotide)
-
Substrate (e.g., benzaldehyde or a specific ALDH1A3 substrate)
-
Assay Buffer: 50 mM HEPES, pH 7.5, containing 1 mM DTT and 10 mM MgCl₂
-
Synthesized inhibitor compounds dissolved in DMSO
-
96-well black microplates
-
Fluorescence microplate reader (Excitation: 340 nm, Emission: 460 nm)
Procedure:
-
Prepare a stock solution of the synthesized inhibitor in DMSO (e.g., 10 mM).
-
In a 96-well plate, add 2 µL of the inhibitor solution at various concentrations (to generate a dose-response curve). For the control, add 2 µL of DMSO.
-
Add 188 µL of the assay buffer containing NAD⁺ (final concentration, e.g., 500 µM) and recombinant ALDH1A3 (final concentration, e.g., 10 nM) to each well.
-
Incubate the plate at 37 °C for 10 minutes to allow the inhibitor to bind to the enzyme.
-
Initiate the reaction by adding 10 µL of the substrate (e.g., benzaldehyde, final concentration at its Kₘ value).
-
Immediately begin monitoring the increase in fluorescence at 460 nm (excitation at 340 nm) over time (e.g., every 30 seconds for 15 minutes).
-
Calculate the initial reaction velocity (rate of fluorescence increase) for each inhibitor concentration.
-
Determine the percent inhibition relative to the DMSO control and calculate the IC₅₀ value by fitting the data to a dose-response curve.
Protocol 6: Cell-Based ALDH Activity Assay (ALDEFLUOR™ Assay)
The ALDEFLUOR™ assay is a widely used method to identify and quantify the population of cells with high ALDH activity.[14][15][16][17]
Materials and Reagents:
-
Cancer cell line with known ALDH1A3 expression (e.g., a glioblastoma or breast cancer cell line)
-
ALDEFLUOR™ Kit (STEMCELL Technologies)
-
Synthesized inhibitor compounds
-
Flow cytometer
Procedure:
-
Culture the cancer cells to the desired confluency.
-
Treat the cells with various concentrations of the synthesized inhibitor for a predetermined time (e.g., 24 or 48 hours).
-
Harvest and wash the cells, then resuspend them in the ALDEFLUOR™ assay buffer.
-
For each sample, prepare a control tube containing the ALDH inhibitor diethylaminobenzaldehyde (DEAB), which is provided in the kit.
-
Add the activated ALDEFLUOR™ reagent to the cell suspension (both test and DEAB control tubes) and incubate for 30-60 minutes at 37 °C.
-
After incubation, wash the cells and resuspend them in the assay buffer.
-
Analyze the cells by flow cytometry. The DEAB-treated sample is used to set the gate for the ALDH-positive population.
-
Quantify the percentage of ALDH-positive cells in the inhibitor-treated samples compared to the vehicle-treated control to determine the inhibitor's effect on cellular ALDH activity.
IV. Data Summary and Expected Outcomes
The synthetic protocols described are expected to yield the target compounds in good purity after chromatographic purification. The biological assays will provide crucial data on the potency and cellular efficacy of the synthesized inhibitors.
Table 1: Representative Data for a Hypothetical ALDH1A3 Inhibitor
| Compound ID | Synthetic Yield (%) | Purity (HPLC, %) | ALDH1A3 IC₅₀ (µM) | Reduction in ALDH+ Cells (%) at 10 µM |
| INH-001 | 45 | >98 | 0.25 | 85 |
| INH-002 | 52 | >99 | 1.10 | 62 |
| INH-003 | 38 | >97 | 0.08 | 92 |
Conclusion
The synthetic pathway and protocols detailed in this guide provide a robust and versatile platform for the generation of novel ALDH1A3 inhibitors based on the 2-(benzyloxy)-3-bromobenzaldehyde scaffold. The strategic use of Suzuki-Miyaura coupling allows for the exploration of a wide range of structural diversity at a key position, while the subsequent reductive amination provides a reliable method for introducing various amine-containing side chains. The accompanying biological evaluation protocols offer a clear path to characterizing the potency and cellular activity of the synthesized compounds. By providing this comprehensive guide, we aim to facilitate and accelerate the discovery of new therapeutic agents targeting the critical cancer stem cell enzyme, ALDH1A3.
References
- Hansen, T. V., & Skattebøl, L. (2005). ORTHO-FORMYLATION OF PHENOLS; PREPARATION OF 3-BROMOSALICYLALDEHYDE. Organic Syntheses, 82, 64.
- U.S. Patent No. 4,036,887. (1977).
- Fall, Y., et al. (2013). Unforeseen formation of 2-bromo-3-hydroxybenzaldehyde by bromination of 3-hydroxybenzaldehyde. Tetrahedron Letters, 54(31), 4059-4061.
- Airoldi, V., et al. (2019). Efficient One‐Pot Reductive Aminations of Carbonyl Compounds with Aquivion‐Fe as a Recyclable Catalyst and Sodium Borohydride. ChemistrySelect, 4(27), 8031-8036.
- Kühn, M., & Egold, H. (2020). Suzuki–Miyaura (hetero-)aryl cross-coupling: recent findings and recommendations. Chemical Society Reviews, 49(20), 7218-7236.
- Singh, S., et al. (2023). Discovery of a reversible ALDH1A3 inhibitor through a consensus docking-based virtual screening study. Journal of Computer-Aided Molecular Design, 37(5), 315-331.
-
Organic Chemistry Portal. (n.d.). Suzuki Coupling. Retrieved from [Link]
- Abdel-Magid, A. F., et al. (1996). A Simple Secondary Amine Synthesis: Reductive Amination Using Sodium Triacetoxyborohydride.
- Madadi, N. R., et al. (2015). Suzuki-Miyaura Cross-Coupling of Benzylic Bromides Under Microwave Conditions. Molecules, 20(8), 14856-14867.
- Duan, J. J., et al. (2023). The Expanding Role of Cancer Stem Cell Marker ALDH1A3 in Cancer and Beyond. Cancers, 15(2), 443.
- Li, Y., et al. (2023). ALDEFLUOR activity, ALDH isoforms, and their clinical significance in cancers.
- Li, Y., et al. (2021). A specific inhibitor of ALDH1A3 regulates retinoic acid biosynthesis in glioma stem cells.
- Rossi, R., et al. (2014). Carbonylative Suzuki Couplings of Aryl Bromides with Boronic Acid Derivatives under Base-Free Conditions. Organic Letters, 16(6), 1752-1755.
- da Silva, A. C., et al. (2018). Conversion of 4-bromobenzaldehyde in Suzuki-Miyaura coupling with phenyl boronic acid in H2O.
- Duan, J. J., et al. (2023). The Expanding Role of Cancer Stem Cell Marker ALDH1A3 in Cancer and Beyond. Cancers, 15(2), 443.
-
Organic Chemistry Portal. (n.d.). Reductive Amination of Aldehydes and Ketones with Sodium Triacetoxyborohydride. Studies on Direct and Indirect Reductive Amination Procedures. Retrieved from [Link]
-
Organic Syntheses. (2005). ortho-Formylation of phenols; Preparation of 3-bromosalicylaldehyde. Retrieved from [Link]
-
Master Organic Chemistry. (2017). Reductive Amination, and How It Works. Retrieved from [Link]
- Mondal, B., et al. (2021). A New Vista of Aldehyde Dehydrogenase 1A3 (ALDH1A3): New Specific Inhibitors and Activity-Based Probes Targeting ALDH1A3 Dependent Pathways in Glioblastoma, Mesothelioma and Other Cancers. Molecules, 26(11), 3231.
- Bailey-Downs, L. C., et al. (2017). The stem cell/cancer stem cell marker ALDH1A3 regulates the expression of the survival factor tissue transglutaminase, in mesenchymal glioma stem cells. Oncotarget, 8(25), 40437–40450.
- Molander, G. A., & Brown, A. R. (2006). Suzuki-Miyaura Cross-Coupling Reactions of Benzyl Halides with Potassium Aryltrifluoroborates. The Journal of organic chemistry, 71(26), 9681–9686.
-
Organic Chemistry Portal. (n.d.). Reductive Amination - Common Conditions. Retrieved from [Link]
-
Protocols.io. (2020). Isolation and identification of cancer stem cells by ALDH activity assay. Retrieved from [Link]
- Billingsley, K. L., & Buchwald, S. L. (2007). A General and Efficient Method for the Suzuki-Miyaura Coupling of 2-Pyridyl Nucleophiles. Angewandte Chemie (International ed. in English), 46(29), 5559–5563.
- Zeynizadeh, B., & Rahmani, S. (2006). Reductive amination of aldehydes and ketones by NaBH4 using carbon-based solid acid (CBSA) as catalyst. Journal of the Chinese Chemical Society, 53(4), 933-939.
- Shao, C., et al. (2014). Essential Role of Aldehyde Dehydrogenase 1A3 for the Maintenance of Non–Small Cell Lung Cancer Stem Cells Is Associated with the STAT3 Pathway. Clinical Cancer Research, 20(15), 4154–4166.
-
STEMCELL Technologies. (2017, December 8). How ALDEFLUOR™ ALDH Assay Kit Detects Normal and Cancer Progenitor Cells [Video]. YouTube. [Link]
- da Silva, N. A. do A., & Martins, D. de L. (2023). Suzuki-Miyaura Cross-Coupling for Synthesis of Key Intermedi-Ates of Ketoprofen and Bifonazole Analogues. ECSOC-27.
- Chemistry LibreTexts. (2023). Suzuki-Miyaura Coupling.
- U.S. Patent Application No. 15/031,234. (2016).
- Singh, S., et al. (2023). Discovery of a reversible ALDH1A3 inhibitor throwugh a consensus docking-based virtual screening study. Journal of computer-aided molecular design.
- Zeynizadeh, B., & Yahyaei, S. (2004). Reductive Amination of Aldehydes by NaBH4 in the Presence of NaH2PO4.H2O.
- Bhaumik, A., & Saha, A. (2012). The Suzuki-Miyaura reactions of aryl halides with arylboronic acids. a.
- STEMCELL Technologies. (n.d.). Aldehyde Dehydrogenase - Based Cell Detection Kit ALDEFLUOR™.
- Riegg, F. (2021). The Role of Stem Cell Marker Aldehyde Dehydrogenase 1A3 in Chemoresistance and Ferroptosis in the C6 Glioma Model.
- Saeedi, M., et al. (2013). Reductive Amination of Aldehydes with Sodium Borohydride-Silica Gel System.
- Glasspoole, B. W., et al. (2012). Suzuki–Miyaura cross-couplings of secondary allylic boronic esters.
- Martinez-Banos, D., et al. (2022). Suzuki–Miyaura cross-coupling of unprotected ortho-bromoanilines with benzyl, alkyl, aryl, alkenyl and heteroaromatic boronic esters. RSC advances, 12(40), 26038–26042.
- Al-Malki, A. L., et al. (2023).
- Abdel-Magid, A. F., et al. (1996). A Simple Secondary Amine Synthesis: Reductive Amination Using Sodium Triacetoxyborohydride.
- da Silva, N. A. do A., & Martins, D. de L. (2023). Suzuki–Miyaura Cross-Coupling for the Synthesis of Key Intermediates of Ketoprofen and Bifonazole Analogues. ECSOC-27.
- Khan, I., et al. (2022). Competent synthesis of biaryl analogs via asymmetric Suzuki–Miyaura cross-coupling for the development of anti-inflammatory and analgesic agents. Future medicinal chemistry, 14(1), 59–76.
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- 1. The Expanding Role of Cancer Stem Cell Marker ALDH1A3 in Cancer and Beyond - PMC [pmc.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
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- 4. oncotarget.com [oncotarget.com]
- 5. 3-Bromo-2-hydroxybenzaldehyde - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Organic Syntheses Procedure [orgsyn.org]
- 7. Suzuki–Miyaura (hetero-)aryl cross-coupling: recent findings and recommendations - Chemical Society Reviews (RSC Publishing) [pubs.rsc.org]
- 8. Suzuki Coupling [organic-chemistry.org]
- 9. Competent synthesis of biaryl analogs via asymmetric Suzuki–Miyaura cross-coupling for the development of anti-inflammatory and analgesic agents - PMC [pmc.ncbi.nlm.nih.gov]
- 10. pubs.acs.org [pubs.acs.org]
- 11. Reductive Amination of Aldehydes and Ketones with Sodium Triacetoxyborohydride. Studies on Direct and Indirect Reductive Amination Procedures [organic-chemistry.org]
- 12. TCI反応実例:ナトリウムトリアセトキシボロヒドリドを用いた還元的アミノ化反応 | 東京化成工業株式会社 [tcichemicals.com]
- 13. Discovery of a reversible ALDH1A3 inhibitor through a consensus docking-based virtual screening study - PMC [pmc.ncbi.nlm.nih.gov]
- 14. stemcell.com [stemcell.com]
- 15. ALDEFLUOR activity, ALDH isoforms, and their clinical significance in cancers - PMC [pmc.ncbi.nlm.nih.gov]
- 16. Isolation and identification of cancer stem cells by ALDH activity assay [protocols.io]
- 17. youtube.com [youtube.com]
The Versatile Role of 2-(Benzyloxy)-3-bromobenzaldehyde in Medicinal Chemistry: Application Notes and Protocols
Abstract
This technical guide provides an in-depth exploration of 2-(Benzyloxy)-3-bromobenzaldehyde, a key synthetic intermediate in medicinal chemistry. We will elucidate its synthesis, physicochemical properties, and its strategic application in the construction of diverse molecular scaffolds with therapeutic potential. Detailed experimental protocols for its preparation and subsequent transformations, including palladium-catalyzed cross-coupling and olefination reactions, are presented. This document is intended for researchers, scientists, and drug development professionals seeking to leverage this versatile building block in their synthetic endeavors.
Introduction: A Multifunctional Scaffold for Drug Discovery
In the landscape of modern drug discovery, the rational design of synthetic intermediates is paramount to the efficient construction of novel bioactive molecules. 2-(Benzyloxy)-3-bromobenzaldehyde emerges as a particularly valuable scaffold due to the orthogonal reactivity of its three key functional groups: the aldehyde, the benzyl ether, and the aryl bromide.
-
The Aldehyde: This moiety serves as a versatile handle for a plethora of chemical transformations, including reductive aminations, Wittig-type olefinations, and the formation of various heterocyclic systems.[1]
-
The Benzyl Ether: A common protecting group for phenols, the benzyloxy group offers stability under a range of reaction conditions and can be readily cleaved to unmask the parent phenol for further functionalization or to act as a crucial pharmacophoric element.
-
The Aryl Bromide: The bromine atom at the 3-position provides a strategic site for carbon-carbon and carbon-heteroatom bond formation, most notably through palladium-catalyzed cross-coupling reactions such as the Suzuki-Miyaura coupling. This allows for the introduction of diverse substituents to modulate the pharmacological profile of the target molecule.
The strategic positioning of these functional groups allows for a stepwise and controlled elaboration of the molecular framework, making 2-(Benzyloxy)-3-bromobenzaldehyde a powerful tool in the synthesis of complex and biologically active compounds.
Physicochemical Properties and Data
A comprehensive understanding of the physicochemical properties of a synthetic intermediate is crucial for its effective utilization.
| Property | Value | Source |
| Molecular Formula | C₁₄H₁₁BrO₂ | [2] |
| Molecular Weight | 291.14 g/mol | [2] |
| IUPAC Name | 3-bromo-2-(phenylmethoxy)benzaldehyde | [2] |
| CAS Number | 120980-85-0 | [2] |
| Appearance | Off-white to pale yellow solid | |
| Solubility | Soluble in common organic solvents (e.g., DCM, THF, Ethyl Acetate) | |
| SMILES | C1=CC=C(C=C1)COC2=C(C=CC=C2Br)C=O | [2] |
Synthesis of 2-(Benzyloxy)-3-bromobenzaldehyde: A Step-by-Step Protocol
The synthesis of 2-(Benzyloxy)-3-bromobenzaldehyde is typically achieved in a two-step sequence starting from the commercially available 3-hydroxybenzaldehyde. The workflow involves an initial bromination followed by benzylation of the hydroxyl group.
Diagram 1: Synthetic workflow for 2-(Benzyloxy)-3-bromobenzaldehyde.
Protocol 3.1: Synthesis of 3-Bromo-2-hydroxybenzaldehyde (Precursor)
This protocol outlines the selective bromination of 3-hydroxybenzaldehyde at the ortho position to the hydroxyl group.
Materials and Reagents:
| Reagent/Material | Molar Mass ( g/mol ) | Quantity (Example) | Moles (Example) |
| 3-Hydroxybenzaldehyde | 122.12 | 10.0 g | 81.9 mmol |
| N-Bromosuccinimide (NBS) | 177.98 | 14.6 g | 82.0 mmol |
| Acetonitrile (MeCN) | - | 200 mL | - |
| Dichloromethane (DCM) | - | As needed | - |
| Saturated NaHCO₃ solution | - | As needed | - |
| Brine | - | As needed | - |
| Anhydrous Na₂SO₄ | - | As needed | - |
Procedure:
-
To a 500 mL round-bottom flask, add 3-hydroxybenzaldehyde (10.0 g, 81.9 mmol) and acetonitrile (200 mL).
-
Stir the solution at room temperature until the aldehyde is fully dissolved.
-
Add N-Bromosuccinimide (14.6 g, 82.0 mmol) portion-wise over 15 minutes.
-
Stir the reaction mixture at room temperature for 4-6 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC).
-
Once the reaction is complete, remove the acetonitrile under reduced pressure.
-
Dissolve the residue in dichloromethane (200 mL) and wash with saturated sodium bicarbonate solution (2 x 100 mL) and brine (1 x 100 mL).
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to yield the crude product.
-
Purify the crude product by column chromatography on silica gel (eluent: hexane/ethyl acetate gradient) to afford 3-bromo-2-hydroxybenzaldehyde as a solid.
Protocol 3.2: Synthesis of 2-(Benzyloxy)-3-bromobenzaldehyde
This protocol describes the benzylation of the phenolic hydroxyl group of 3-bromo-2-hydroxybenzaldehyde.
Materials and Reagents:
| Reagent/Material | Molar Mass ( g/mol ) | Quantity (Example) | Moles (Example) |
| 3-Bromo-2-hydroxybenzaldehyde | 201.02 | 10.0 g | 49.7 mmol |
| Benzyl bromide | 171.04 | 9.4 g (6.5 mL) | 55.0 mmol |
| Potassium carbonate (K₂CO₃) | 138.21 | 8.3 g | 60.0 mmol |
| N,N-Dimethylformamide (DMF) | - | 100 mL | - |
| Ethyl acetate (EtOAc) | - | As needed | - |
| Water | - | As needed | - |
| Brine | - | As needed | - |
| Anhydrous Na₂SO₄ | - | As needed | - |
Procedure:
-
In a 250 mL round-bottom flask, dissolve 3-bromo-2-hydroxybenzaldehyde (10.0 g, 49.7 mmol) in DMF (100 mL).
-
Add potassium carbonate (8.3 g, 60.0 mmol) to the solution and stir vigorously.
-
Add benzyl bromide (6.5 mL, 55.0 mmol) dropwise to the suspension.
-
Stir the reaction mixture at room temperature for 12-16 hours. Monitor the reaction by TLC.
-
Upon completion, pour the reaction mixture into ice-water (300 mL) and extract with ethyl acetate (3 x 150 mL).
-
Combine the organic layers and wash with water (2 x 100 mL) and brine (1 x 100 mL).
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
The crude product can be purified by recrystallization from a suitable solvent system (e.g., ethanol/water) or by column chromatography on silica gel to yield 2-(Benzyloxy)-3-bromobenzaldehyde.
Applications in Medicinal Chemistry: A Gateway to Diverse Scaffolds
The true utility of 2-(Benzyloxy)-3-bromobenzaldehyde lies in its capacity to serve as a versatile precursor to a wide array of molecular architectures relevant to drug discovery.
Diagram 2: Key synthetic transformations of 2-(Benzyloxy)-3-bromobenzaldehyde.
Suzuki-Miyaura Cross-Coupling: Building Bi-aryl Scaffolds
The bromine atom in 2-(Benzyloxy)-3-bromobenzaldehyde is ideally positioned for Suzuki-Miyaura cross-coupling reactions, enabling the synthesis of bi-aryl compounds.[3][4] These scaffolds are prevalent in a multitude of approved drugs and clinical candidates.
Protocol 4.1.1: General Procedure for Suzuki-Miyaura Coupling
Materials and Reagents:
| Reagent/Material | Role |
| 2-(Benzyloxy)-3-bromobenzaldehyde | Aryl halide |
| Arylboronic acid or ester | Coupling partner |
| Pd(PPh₃)₄ or other Palladium catalyst | Catalyst |
| K₂CO₃, Cs₂CO₃, or other base | Base |
| Toluene/Ethanol/Water or Dioxane/Water | Solvent system |
Procedure:
-
To a Schlenk flask, add 2-(Benzyloxy)-3-bromobenzaldehyde (1.0 eq), the arylboronic acid (1.2 eq), and the base (2.0 eq).
-
Evacuate and backfill the flask with an inert gas (e.g., Argon or Nitrogen) three times.
-
Add the degassed solvent system and the palladium catalyst (e.g., Pd(PPh₃)₄, 0.05 eq).
-
Heat the reaction mixture to the desired temperature (typically 80-100 °C) and stir until the starting material is consumed (monitored by TLC or LC-MS).
-
Cool the reaction to room temperature, dilute with ethyl acetate, and filter through a pad of Celite.
-
Wash the filtrate with water and brine, dry over anhydrous sodium sulfate, and concentrate.
-
Purify the residue by column chromatography to obtain the desired bi-aryl product.
This strategy can be employed to synthesize precursors for Aldehyde Dehydrogenase (ALDH) inhibitors, which have shown promise in cancer therapy.[5]
Wittig Olefination: Accessing Stilbene and Related Derivatives
The aldehyde functionality readily undergoes Wittig olefination to form carbon-carbon double bonds, providing access to stilbene and other vinyl-substituted aromatic compounds.[6][7]
Protocol 4.2.1: General Procedure for Wittig Reaction
Materials and Reagents:
| Reagent/Material | Role |
| Phosphonium salt | Ylide precursor |
| Strong base (e.g., n-BuLi, NaH) | Deprotonating agent |
| 2-(Benzyloxy)-3-bromobenzaldehyde | Aldehyde |
| Anhydrous THF or other ether | Solvent |
Procedure:
-
In a flame-dried Schlenk flask under an inert atmosphere, suspend the phosphonium salt (1.1 eq) in anhydrous THF.
-
Cool the suspension to 0 °C or -78 °C and add the strong base dropwise.
-
Stir the resulting ylide solution at the same temperature for 30-60 minutes.
-
Add a solution of 2-(Benzyloxy)-3-bromobenzaldehyde (1.0 eq) in anhydrous THF dropwise.
-
Allow the reaction to warm to room temperature and stir until completion (monitored by TLC).
-
Quench the reaction with a saturated aqueous solution of NH₄Cl.
-
Extract the mixture with ethyl acetate, wash the combined organic layers with brine, dry over anhydrous sodium sulfate, and concentrate.
-
Purify the residue by column chromatography to yield the alkene product.
Pictet-Spengler Reaction: Constructing Tetrahydro-β-carboline and Tetrahydroisoquinoline Scaffolds
The Pictet-Spengler reaction is a powerful tool for the synthesis of various alkaloids and related heterocyclic systems.[8][9] 2-(Benzyloxy)-3-bromobenzaldehyde can serve as the aldehyde component in this reaction, condensing with a β-arylethylamine to form tetrahydroisoquinoline or tetrahydro-β-carboline derivatives.
Protocol 4.3.1: General Procedure for Pictet-Spengler Reaction
Materials and Reagents:
| Reagent/Material | Role |
| β-Arylethylamine (e.g., Tryptamine, Dopamine HCl) | Amine component |
| 2-(Benzyloxy)-3-bromobenzaldehyde | Aldehyde |
| Trifluoroacetic acid (TFA) or other acid catalyst | Catalyst |
| Dichloromethane (DCM) or other suitable solvent | Solvent |
Procedure:
-
Dissolve the β-arylethylamine (1.0 eq) and 2-(Benzyloxy)-3-bromobenzaldehyde (1.0 eq) in the solvent.
-
Add the acid catalyst (e.g., TFA, 1.1 eq) and stir the mixture at room temperature or with gentle heating.
-
Monitor the reaction for the formation of the cyclized product by TLC or LC-MS.
-
Upon completion, neutralize the reaction with a base (e.g., saturated NaHCO₃ solution).
-
Extract the product with an organic solvent, dry the combined organic layers, and concentrate.
-
Purify the crude product by column chromatography or recrystallization.
Conclusion
2-(Benzyloxy)-3-bromobenzaldehyde is a strategically designed synthetic intermediate that offers a wealth of opportunities for the construction of diverse and complex molecules in medicinal chemistry. Its orthogonal functional groups allow for a range of selective transformations, making it a valuable tool in the synthesis of bi-aryl compounds, stilbene derivatives, and various heterocyclic systems. The protocols outlined in this guide provide a solid foundation for researchers to harness the synthetic potential of this versatile building block in their drug discovery programs.
References
- Sheldon, R. A., van der Meer, J. W., Verbrugge, P. A., & Mulder, A. J. (1977). U.S. Patent No. 4,036,887. Washington, DC: U.S.
- (2025). An In-depth Technical Guide to the Synthesis of 2-(Allyloxy)-3-bromobenzaldehyde. BenchChem.
- (2025). Applications of 2-[3-(benzyloxy)
- (2025). The Pivotal Role of 2-(Benzyloxy)-4-fluorobenzaldehyde in Modern Medicinal Chemistry. BenchChem.
- (Patent). Synthetic method of p-bromobenzaldehyde.
-
Wittig Reaction - Examples and Mechanism. (2018, February 6). Master Organic Chemistry. [Link]
- (Patent). New process for synthesizing 3-bromobenzaldehyde acetal.
- (Patent). Process for the production of 2-[4-(3- and 2-fluorobenzyloxy) benzylamino] propanamides.
-
PubChem. (n.d.). 2-(Benzyloxy)-3-bromobenzaldehyde. National Center for Biotechnology Information. Retrieved from [Link]
- (Patent). PROCESS FOR THE SOLID PHASE SYNTHESIS OF ALDEHYDES, KETONES AND HYDROXAMIC ACID COMPOUNDS.
- Benzaldehyde applic
- Samoori, N., Foroughifar, N., Khajeh-Amiri, A., & Pasdar, H. (2024). Synthesis of novel products from the reaction of benzaldehyde and benzoic acid derivatives with aromatics carrying two hydroxyl groups under microwave irradiation.
- Intermediates in Drug Development: Lab to Industry. BOC Sciences.
- Wittig Reaction: Synthesis of Alkenes. (n.d.). University of Colorado Boulder.
- Suzuki-Miyaura Cross Coupling Reaction. TCI Chemicals.
- Suzuki-Miyaura cross-coupling: Practical Guide. Yoneda Labs.
- Balasubramani, V., et al. (2011). 3-Bromo-5-tert-butyl-2-hydroxybenzaldehyde. Acta Crystallographica Section E: Structure Reports Online, E67(12), o3375.
-
Wittig reaction with benzaldehyde. (2014, November 4). Chemistry Stack Exchange. [Link]
- Synthesis of 3-bromobenzaldehyde. PrepChem.com.
- The Pictet-Spengler Reaction. (n.d.). University of California, Irvine.
- 2-Amino-5-bromobenzaldehyde. Organic Syntheses Procedure.
- The Chiral Pool in the Pictet–Spengler Reaction for the Synthesis of β-Carbolines. (2015). Molecules, 20(7), 12457–12495.
-
Pictet–Spengler reaction. (n.d.). Wikipedia. [Link]
Sources
- 1. researchgate.net [researchgate.net]
- 2. Suzuki Coupling [organic-chemistry.org]
- 3. tcichemicals.com [tcichemicals.com]
- 4. Yoneda Labs [yonedalabs.com]
- 5. The Pictet-Spengler Reaction Updates Its Habits - PMC [pmc.ncbi.nlm.nih.gov]
- 6. masterorganicchemistry.com [masterorganicchemistry.com]
- 7. web.mnstate.edu [web.mnstate.edu]
- 8. The Pictet-Spengler Reaction [ebrary.net]
- 9. Pictet–Spengler reaction - Wikipedia [en.wikipedia.org]
Troubleshooting & Optimization
Technical Support Center: Purification of 2-(Benzyloxy)-3-bromobenzaldehyde by Column Chromatography
Welcome to our dedicated technical support guide for the purification of 2-(benzyloxy)-3-bromobenzaldehyde via column chromatography. This resource is designed for researchers, scientists, and professionals in drug development, providing in-depth, experience-driven advice to navigate the common challenges associated with this specific separation. Here, we move beyond generic protocols to offer a causal understanding of experimental choices, ensuring a robust and reproducible purification process.
Frequently Asked Questions (FAQs)
This section addresses the most common initial queries regarding the setup and execution of column chromatography for 2-(benzyloxy)-3-bromobenzaldehyde.
Q1: What is the recommended stationary phase for the purification of 2-(benzyloxy)-3-bromobenzaldehyde?
For most applications involving aromatic aldehydes like 2-(benzyloxy)-3-bromobenzaldehyde, silica gel (230-400 mesh) is the standard and most effective stationary phase.[1] Its polarity allows for good separation of compounds with moderate polarity differences. However, be aware that the acidic nature of silica gel can sometimes lead to the degradation of sensitive compounds, such as aldehydes, which can be prone to oxidation or other acid-catalyzed reactions.[1][2]
Q2: How do I select the optimal mobile phase (eluent)?
The selection of the mobile phase is critical for achieving good separation. A mixture of a non-polar solvent like hexanes or heptane and a moderately polar solvent such as ethyl acetate is a common starting point for compounds of this type.[1]
The ideal solvent system should provide a retention factor (Rf) of approximately 0.25-0.35 for 2-(benzyloxy)-3-bromobenzaldehyde on a Thin Layer Chromatography (TLC) plate.[1] This Rf range typically ensures that the compound elutes from the column in a reasonable volume of solvent without being too close to the solvent front or requiring an excessive amount of eluent.
To determine the optimal ratio:
-
Prepare several small test vials with varying ratios of hexanes:ethyl acetate (e.g., 9:1, 8:2, 7:3).
-
Spot your crude reaction mixture on a TLC plate and develop it in each of these solvent systems.
-
The solvent system that gives the desired Rf with good separation from impurities is your ideal mobile phase.
Q3: Should I perform a "wet" or "dry" loading of my sample?
Both methods can be effective, but the choice depends on the solubility of your crude product in the mobile phase.
-
Wet Loading: If your compound is readily soluble in the initial mobile phase, dissolve it in a minimal amount of the eluent and carefully apply it to the top of the column. This is often the quickest method.
-
Dry Loading: If your compound has poor solubility in the mobile phase, or if you want to ensure a very even application, dry loading is recommended.[3] To do this, dissolve your crude product in a suitable volatile solvent (like dichloromethane or acetone), add a small amount of silica gel (approximately 2-3 times the weight of your crude product), and evaporate the solvent to obtain a free-flowing powder.[3] This powder can then be carefully added to the top of the column.[3]
Experimental Protocol: A Self-Validating System
This protocol for the purification of 2-(benzyloxy)-3-bromobenzaldehyde is designed to be self-validating, with checkpoints to ensure success.
Step 1: Preparation and Packing the Column
A well-packed column is the foundation of a good separation.
-
Select a glass column of an appropriate size for the amount of crude material you need to purify.
-
Place a small plug of cotton or glass wool at the bottom of the column.
-
Add a thin layer of sand over the plug.[1]
-
Prepare a slurry of silica gel in your chosen mobile phase (the least polar mixture if using a gradient).
-
Pour the slurry into the column, gently tapping the side to ensure even packing and remove any air bubbles.
-
Allow the silica to settle, and then add another thin layer of sand on top of the silica bed.[1]
-
Drain the excess solvent until the solvent level is just at the top of the sand layer. Never let the column run dry. [4]
Step 2: Sample Loading
As discussed in the FAQs, choose either wet or dry loading based on your sample's properties.
Step 3: Elution and Fraction Collection
-
Carefully add your mobile phase to the top of the column, taking care not to disturb the sand layer.
-
Apply gentle pressure (if using flash chromatography) to start the elution.
-
Begin collecting fractions immediately. The size of your fractions will depend on the size of your column and the separation of your compounds.
-
Monitor the elution of your compound by TLC analysis of the collected fractions.
Caption: Workflow for Column Chromatography Purification.
Troubleshooting Guide
Even with a well-designed protocol, challenges can arise. This guide provides solutions to common problems encountered during the purification of 2-(benzyloxy)-3-bromobenzaldehyde.
| Problem | Potential Cause(s) | Recommended Solution(s) |
| Poor or No Separation | - Incorrect mobile phase polarity. - Column overloading. - Poorly packed column (channeling). | - Re-optimize the mobile phase using TLC. Aim for a larger difference in Rf values between your product and impurities. - Reduce the amount of crude material loaded onto the column. - Repack the column carefully, ensuring a homogenous slurry and no air bubbles. |
| Compound is "Stuck" on the Column | - Mobile phase is not polar enough. - Compound may be degrading on the silica. | - Gradually increase the polarity of the mobile phase (e.g., increase the percentage of ethyl acetate).[2] - If the compound is still not eluting, consider flushing the column with a much more polar solvent. - To test for degradation, run a 2D TLC.[3] If degradation is confirmed, consider using deactivated silica gel or an alternative stationary phase like alumina.[2] |
| Low Yield of Purified Product | - Incomplete elution from the column. - Degradation of the product on the column. - Co-elution with an impurity. | - Ensure all of the product has eluted by continuing to collect and analyze fractions until the product is no longer detected by TLC. - As mentioned above, consider deactivating the silica gel by pre-treating it with a solvent containing a small amount of triethylamine (1-2%) to neutralize acidic sites.[1] - If co-elution is the issue, re-evaluate your mobile phase. A less polar solvent system may improve separation. |
| Product Elutes with the Solvent Front | - The mobile phase is too polar. | - Decrease the polarity of your eluent (i.e., increase the proportion of hexanes). Your target Rf should be around 0.25-0.35. |
| Tailing of the Product Spot on TLC | - The compound may be interacting too strongly with the stationary phase. - The sample may be too concentrated. | - Adding a small amount of a slightly more polar solvent to your mobile phase can sometimes reduce tailing. - Ensure your spotting solution for TLC is not overly concentrated. |
Caption: Troubleshooting Logic for Column Chromatography.
References
-
Tips and Tricks for the Lab: Column Troubleshooting and Alternatives. (2012). ChemistryViews. [Link]
-
Troubleshooting Flash Column Chromatography. (n.d.). University of Rochester, Department of Chemistry. [Link]
-
HPLC Column and Separation and Separation Troubleshooting. (2007). Agilent. [Link]
-
LC Chromatography Troubleshooting Guide. (2023). HALO Columns. [Link]
- Preparation of 3-bromobenzaldehyde. (1977).
-
HPLC Troubleshooting Guide. (n.d.). Chromatography Online. [Link]
Sources
Technical Support Center: Purification of 2-(Benzyloxy)-3-bromobenzaldehyde
Welcome to the technical support center. This guide provides troubleshooting and frequently asked questions for researchers, scientists, and drug development professionals encountering challenges in the purification of 2-(Benzyloxy)-3-bromobenzaldehyde. Our goal is to provide you with the scientific rationale and practical protocols to effectively remove unreacted starting materials and achieve high product purity.
Frequently Asked Questions (FAQs)
Q1: My TLC and/or NMR analysis of synthesized 2-(Benzyloxy)-3-bromobenzaldehyde indicates the presence of a persistent impurity. How can I confirm if it's an unreacted starting material?
A1: Initial Diagnosis via Thin-Layer Chromatography (TLC)
Confirming the identity of an impurity begins with a comparative TLC analysis. The key is to run your crude product alongside the starting materials on the same TLC plate.
-
Rationale: TLC separates compounds based on their differential partitioning between a stationary phase (typically silica gel) and a mobile phase (an organic solvent mixture).[1] Polarity is the primary determinant of mobility; more polar compounds interact more strongly with the polar silica gel and thus have a lower Retention Factor (Rf), while less polar compounds travel further up the plate (higher Rf).
-
Expected Observations:
-
3-bromo-2-hydroxybenzaldehyde (Starting Material 1): Due to its free hydroxyl group, this compound is significantly more polar than the product. It will exhibit the lowest Rf value.
-
2-(Benzyloxy)-3-bromobenzaldehyde (Product): The conversion of the polar hydroxyl group to a less polar benzyl ether dramatically reduces its polarity. It will have a significantly higher Rf than the phenolic starting material.
-
Benzyl Bromide (Starting Material 2): This is a very non-polar compound and will have the highest Rf, often running close to the solvent front.
-
Data Summary: Physicochemical & Chromatographic Properties
| Compound | Molecular Wt. ( g/mol ) | Key Functional Group | Expected Polarity | Expected TLC Rf |
| 3-bromo-2-hydroxybenzaldehyde | 201.02[2] | Phenolic -OH | High | Low |
| 2-(Benzyloxy)-3-bromobenzaldehyde | 291.14[3] | Ether (-O-CH₂-Ph) | Medium | Medium-High |
| Benzyl Bromide | 171.04[4][5] | Alkyl Halide | Low | High |
Protocol: Diagnostic TLC Analysis
-
Prepare Eluent: A common mobile phase for this system is a mixture of Hexanes and Ethyl Acetate (e.g., 4:1 or 9:1 v/v).
-
Spot Plate: On a silica gel TLC plate, carefully spot the following:
-
Lane 1: 3-bromo-2-hydroxybenzaldehyde standard
-
Lane 2: Your crude reaction mixture
-
Lane 3: 2-(Benzyloxy)-3-bromobenzaldehyde product (if you have a pure standard)
-
Lane 4: Benzyl bromide standard
-
-
Develop & Visualize: Place the plate in a developing chamber with the prepared eluent. After development, visualize the spots. Since all three compounds are aromatic, they should be visible under a UV lamp (254 nm).[6] You can also use a p-anisaldehyde stain, which is sensitive to aldehydes and phenols.[7]
By comparing the spots in your crude mixture lane to the standard lanes, you can definitively identify the unreacted starting material(s).
Q2: My analysis confirms the presence of unreacted 3-bromo-2-hydroxybenzaldehyde. What is the most effective method for its removal?
A2: Method 1 (Recommended): Acid-Base Liquid-Liquid Extraction
The most efficient method leverages the acidic nature of the phenolic hydroxyl group on the 3-bromo-2-hydroxybenzaldehyde starting material.
-
Causality & Mechanism: Phenols are weakly acidic (pKa ≈ 10). By washing the organic solution of your crude product with an aqueous basic solution (e.g., 1M NaOH or 5% Na₂CO₃), you deprotonate the phenol.[8][9] This forms the corresponding sodium phenolate salt, which is ionic and thus highly soluble in the aqueous phase. The desired product, being an ether, lacks an acidic proton and remains uncharged in the organic layer. This dramatic difference in partitioning behavior allows for a clean separation.[10][11]
Workflow: Purification via Acid-Base Extraction
Sources
- 1. orgchemboulder.com [orgchemboulder.com]
- 2. 3-Bromo-2-hydroxybenzaldehyde | C7H5BrO2 | CID 10910555 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 3. 2-(Benzyloxy)-3-bromobenzaldehyde | C14H11BrO2 | CID 53440787 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 4. Benzyl bromide - Wikipedia [en.wikipedia.org]
- 5. Benzyl bromide reagent grade, 98 100-39-0 [sigmaaldrich.com]
- 6. chem.libretexts.org [chem.libretexts.org]
- 7. faculty.fiu.edu [faculty.fiu.edu]
- 8. researchgate.net [researchgate.net]
- 9. quora.com [quora.com]
- 10. chem.libretexts.org [chem.libretexts.org]
- 11. The Liquid-Liquid Extraction Guide | Phenomenex [phenomenex.com]
Improving yield in the synthesis of 2-(Benzyloxy)-3-bromobenzaldehyde
An advanced guide for researchers, scientists, and drug development professionals, this Technical Support Center provides in-depth troubleshooting strategies and frequently asked questions to optimize the synthesis of 2-(Benzyloxy)-3-bromobenzaldehyde. As Senior Application Scientists, our goal is to blend foundational chemical principles with practical, field-tested insights to help you overcome common challenges and significantly improve your reaction yields.
Introduction: The Chemistry at Hand
The synthesis of 2-(Benzyloxy)-3-bromobenzaldehyde is most commonly achieved via the Williamson ether synthesis.[1][2] This reaction involves the deprotonation of the phenolic hydroxyl group of 2-hydroxy-3-bromobenzaldehyde to form a phenoxide, which then acts as a nucleophile, attacking the electrophilic benzylic carbon of a benzyl halide (e.g., benzyl bromide).[3] This process proceeds through an SN2 (bimolecular nucleophilic substitution) mechanism.[4][5] While straightforward in principle, the reaction's efficiency is highly sensitive to several variables, and suboptimal conditions can lead to frustratingly low yields and complex purification challenges.
This guide is designed to address these challenges head-on, providing a structured approach to identifying problems and implementing effective solutions.
This section addresses specific experimental issues in a question-and-answer format, providing detailed causal analysis and actionable solutions.
Question 1: My reaction has stalled, and TLC/LC-MS analysis shows a low conversion of the starting 2-hydroxy-3-bromobenzaldehyde. What are the likely causes and how can I fix it?
Low conversion of the starting phenol is almost always linked to inefficient formation or insufficient reactivity of the phenoxide nucleophile. Let's break down the core factors.
Causality Analysis:
-
Inadequate Base Strength: The pKa of a phenol is typically around 10. The base used must be strong enough to deprotonate the hydroxyl group effectively and irreversibly to generate the phenoxide. Weak bases like sodium bicarbonate will not be effective. While strong bases like sodium hydroxide can work, they introduce water, which can lead to side reactions like hydrolysis of the benzyl halide.
-
Poor Base-Substrate Interaction (Solubility): In many organic solvents, inorganic bases like potassium carbonate (K₂CO₃) are poorly soluble. If the base cannot interact with the phenol, deprotonation will be slow or incomplete. This is a common issue in solvents like acetone or acetonitrile if not managed correctly.
-
Solvent Effects: Protic solvents (e.g., ethanol, water) can solvate the phenoxide ion through hydrogen bonding, creating a solvent cage that hinders its ability to act as a nucleophile and attack the benzyl halide.[1] This dramatically slows down the SN2 reaction rate.
Solutions & Optimization Steps:
| Parameter | Recommendation | Rationale & In-Text Citation |
| Base Selection | Use a strong, non-nucleophilic base. Sodium hydride (NaH) is an excellent choice as it deprotonates the phenol irreversibly, producing only hydrogen gas as a byproduct.[4] Anhydrous potassium carbonate (K₂CO₃) or cesium carbonate (Cs₂CO₃) are also effective, especially the latter, due to the "cesium effect" which results in a more 'naked' and reactive phenoxide. | Strong bases ensure a high concentration of the reactive phenoxide. NaH is particularly effective as it avoids the equilibrium issues seen with weaker bases.[4] |
| Solvent Choice | Employ a polar aprotic solvent. N,N-Dimethylformamide (DMF), dimethyl sulfoxide (DMSO), or acetonitrile are highly recommended.[1][6] | These solvents effectively solvate the cation (e.g., Na⁺, K⁺) but do not strongly solvate the phenoxide anion, leaving it highly nucleophilic and available to participate in the SN2 reaction.[6] |
| Phase-Transfer Catalysis | If using a less polar solvent or an inorganic base with low solubility (like K₂CO₃), add a phase-transfer catalyst (PTC) such as tetrabutylammonium bromide (TBAB) or 18-crown-6.[1][7] | A PTC facilitates the transfer of the base (e.g., carbonate anion) into the organic phase or the phenoxide into a more reactive state, dramatically accelerating the reaction by improving the interaction between reactants.[1][7] |
| Temperature | Conduct the reaction at a moderately elevated temperature, typically between 50-80 °C.[1] | Increasing the temperature provides the necessary activation energy for the SN2 reaction, increasing the reaction rate. However, excessively high temperatures can promote side reactions. |
Optimized Protocol Snippet (Base & Solvent):
To a solution of 2-hydroxy-3-bromobenzaldehyde (1.0 equiv) in anhydrous DMF, add sodium hydride (1.2 equiv, 60% dispersion in mineral oil) portion-wise at 0 °C under an inert atmosphere (N₂ or Ar). Allow the mixture to stir for 30-60 minutes at room temperature until hydrogen evolution ceases, ensuring complete formation of the sodium phenoxide before proceeding.
Question 2: I'm observing multiple unexpected spots on my TLC plate that are difficult to separate from the product. What are these side products and how can I minimize their formation?
The presence of multiple byproducts points to competing reaction pathways. Understanding these pathways is crucial for suppression.
Causality Analysis:
-
C-Alkylation: The phenoxide ion is an ambident nucleophile, meaning it has two nucleophilic sites: the oxygen and the activated carbons on the aromatic ring (ortho and para to the hydroxyl group). While O-alkylation is generally favored, under certain conditions, the benzyl group can attack the ring, leading to C-benzylated impurities.[3]
-
Hydrolysis of Benzyl Bromide: If there is any moisture in the reaction, benzyl bromide can hydrolyze to form benzyl alcohol. This consumes the electrophile and complicates purification.
-
Oxidation: The aldehyde functional group is susceptible to oxidation to a carboxylic acid, especially if the reaction is worked up under harsh conditions or exposed to air for extended periods at high pH.
-
Elimination: While less common with primary halides like benzyl bromide, if reaction temperatures are too high or a very strong, sterically hindered base is used, a competing E2 elimination reaction can occur.[5]
Logical Flow for Troubleshooting Side Reactions
Sources
Technical Support Center: Synthesis of 2-(Benzyloxy)-3-bromobenzaldehyde
Welcome to the technical support guide for the synthesis of 2-(Benzyloxy)-3-bromobenzaldehyde. This resource is designed for researchers, chemists, and process development professionals to navigate the common challenges and impurity profiles associated with this important synthetic intermediate. Here, we provide in-depth, experience-driven answers to frequently asked questions and robust troubleshooting protocols to help you optimize your reaction and achieve high purity.
Frequently Asked Questions (FAQs)
Q1: What are the primary synthetic routes to 2-(Benzyloxy)-3-bromobenzaldehyde, and how do they influence the impurity profile?
The synthesis of this target molecule, with the chemical formula C₁₄H₁₁BrO₂ and a molecular weight of 291.14 g/mol , can be approached via two principal pathways, each with a distinct set of potential impurities.[1] Understanding these routes is the first step in effective troubleshooting.
Route A: Electrophilic Bromination of 2-(Benzyloxy)benzaldehyde
This route involves the direct bromination of the benzylated starting material. The reaction is an electrophilic aromatic substitution, where the benzyloxy and aldehyde groups direct the incoming electrophile.
-
Mechanism: The benzyloxy group (-OCH₂Ph) is an ortho-, para-director and activating, while the aldehyde group (-CHO) is a meta-director and deactivating. The powerful activating effect of the ether typically directs the bromine to the positions ortho and para to it. Bromination at the 3-position is favored due to activation from the adjacent benzyloxy group.
-
Common Impurities Arising from this Route:
-
Over-bromination: Formation of di- or tri-brominated species, such as 2-(benzyloxy)-3,5-dibromobenzaldehyde.
-
Isomeric Impurities: Bromination at the 5-position, yielding 2-(benzyloxy)-5-bromobenzaldehyde.
-
Unreacted Starting Material: Incomplete conversion of 2-(benzyloxy)benzaldehyde.[2]
-
Benzylic Bromination: Radical substitution on the benzylic carbon of the protecting group if radical initiators (like light or peroxides) are present, though this is less common under electrophilic conditions.[3][4]
-
Route B: Williamson Ether Synthesis from 3-Bromo-2-hydroxybenzaldehyde (3-Bromosalicylaldehyde)
This is a two-step approach where 3-bromosalicylaldehyde is first prepared and then reacted with a benzyl halide (e.g., benzyl bromide) under basic conditions to form the benzyl ether.[5]
-
Mechanism: The phenolic hydroxyl group of 3-bromosalicylaldehyde is deprotonated by a base (e.g., K₂CO₃, NaH) to form a phenoxide, which then acts as a nucleophile, attacking the electrophilic carbon of the benzyl halide in an Sₙ2 reaction.[6][7]
-
Common Impurities Arising from this Route:
-
Unreacted Starting Material: Residual 3-bromosalicylaldehyde due to incomplete benzylation.[8]
-
Residual Benzylating Agent: Excess benzyl bromide.
-
Byproducts of Benzylating Agent: Benzyl alcohol (from hydrolysis) or dibenzyl ether (from self-condensation).
-
Impurities from Precursor Synthesis: The purity of the final product is highly dependent on the purity of the starting 3-bromosalicylaldehyde, which itself may contain unreacted 2-bromophenol.[8]
-
Q2: What are the most common impurities, and how can they be identified?
Regardless of the synthetic route, a few key impurities are consistently observed. Proactive identification using standard analytical techniques like NMR, GC-MS, and TLC is crucial for process optimization.
| Impurity Name | Structure | Molecular Weight ( g/mol ) | Key Analytical Signatures |
| Unreacted Starting Material (Route A) : 2-(Benzyloxy)benzaldehyde | C₁₄H₁₂O₂ | 212.24 | Absence of bromine isotope pattern in MS. Distinct aromatic proton signals in ¹H NMR. |
| Unreacted Starting Material (Route B) : 3-Bromosalicylaldehyde | C₇H₅BrO₂ | 201.02 | Presence of a broad phenolic -OH peak in ¹H NMR (typically >10 ppm). Absence of benzyl group signals (-CH₂- and phenyl protons). |
| Over-brominated Product : 2-(Benzyloxy)-3,5-dibromobenzaldehyde | C₁₄H₁₀Br₂O₂ | 370.04 | Characteristic M, M+2, M+4 isotope pattern in MS for two bromine atoms. Fewer aromatic proton signals in ¹H NMR compared to the desired product. |
| Isomeric Impurity : 2-(Benzyloxy)-5-bromobenzaldehyde | C₁₄H₁₁BrO₂ | 291.14 | Different coupling patterns for aromatic protons in ¹H NMR. Often has a different retention time in GC/HPLC. |
| Debenzylated Impurity : 3-Bromosalicylaldehyde | C₇H₅BrO₂ | 201.02 | Can form during workup or purification if acidic conditions are used.[6][9] Identified by the presence of a phenolic -OH proton in ¹H NMR. |
| Oxidized Impurity : 2-(Benzyloxy)-3-bromobenzoic acid | C₁₄H₁₁BrO₃ | 307.14 | Aldehyde proton signal (~10 ppm) is absent in ¹H NMR, replaced by a broad carboxylic acid proton signal. Can be removed with a mild base wash.[9] |
Troubleshooting Guides & Experimental Protocols
Problem 1: High Levels of Unreacted Starting Material
This is one of the most common issues, indicating an incomplete reaction. The cause depends on your chosen synthetic route.
Causality Analysis:
-
Route A (Bromination): Insufficient electrophilicity of the brominating agent, incorrect stoichiometry, or low reaction temperature/time can lead to poor conversion. The deactivating effect of the aldehyde group requires carefully controlled conditions to achieve full conversion without promoting side reactions.[10][11]
-
Route B (Benzylation): The efficacy of the Williamson ether synthesis hinges on several factors:
-
Base Strength: The base may be too weak to fully deprotonate the phenolic hydroxyl group, which is less acidic due to the electron-withdrawing nature of the adjacent aldehyde and bromine.
-
Reagent Quality: The benzyl halide may have degraded, or the solvent may not be anhydrous, leading to quenching of the base and hydrolysis of the halide.
-
Reaction Kinetics: Low temperature or insufficient reaction time can result in incomplete conversion.
-
Troubleshooting Workflow Diagram
Sources
- 1. 2-(Benzyloxy)-3-bromobenzaldehyde | C14H11BrO2 | CID 53440787 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 2. 2-(Benzyloxy)benzaldehyde | C14H12O2 | CID 344784 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 3. masterorganicchemistry.com [masterorganicchemistry.com]
- 4. youtube.com [youtube.com]
- 5. pdf.benchchem.com [pdf.benchchem.com]
- 6. Benzyl Ethers [organic-chemistry.org]
- 7. Benzyl Protection in Organic Chemistry [commonorganicchemistry.com]
- 8. Organic Syntheses Procedure [orgsyn.org]
- 9. pdf.benchchem.com [pdf.benchchem.com]
- 10. people.chem.umass.edu [people.chem.umass.edu]
- 11. US4551557A - Bromination of substituted benzaldehydes - Google Patents [patents.google.com]
Preventing decomposition of 2-(Benzyloxy)-3-bromobenzaldehyde during synthesis
Introduction
Welcome to the technical support center for 2-(Benzyloxy)-3-bromobenzaldehyde. This valuable synthetic intermediate is crucial in the development of various pharmaceutical and specialty chemical targets. However, its synthesis and handling are fraught with challenges, primarily due to the molecule's inherent lability. The presence of both a reactive aldehyde and a cleavable benzyl ether protecting group makes it susceptible to several decomposition pathways.
This guide is designed for researchers, chemists, and drug development professionals. It moves beyond simple protocols to provide a deeper understanding of the underlying chemical principles governing the stability of this compound. By explaining the "why" behind each step, we aim to empower you to not only replicate a synthesis but to troubleshoot and optimize it effectively.
Troubleshooting Guide
This section addresses specific issues encountered during the synthesis and workup of 2-(Benzyloxy)-3-bromobenzaldehyde, presented in a direct question-and-answer format.
Problem 1: My reaction TLC shows the starting material is consumed, but the yield of the desired product is very low, and I see multiple new spots.
Possible Cause A: Oxidative Decomposition
The aldehyde functional group is highly susceptible to autoxidation, especially when exposed to air, light, or trace metal impurities.[1][2] This process converts your target aldehyde into the corresponding 2-(benzyloxy)-3-bromobenzoic acid, a common and often persistent impurity.
-
Identification: The benzoic acid derivative is typically a white solid[1] and will appear as a more polar, streaky spot on a normal-phase silica TLC plate compared to the aldehyde. It can be visualized with indicators like bromocresol green or by its different UV activity.
-
Solution:
-
Inert Atmosphere: Conduct the entire synthesis, including solvent transfers and reagent additions, under a rigorously maintained inert atmosphere (Nitrogen or Argon).
-
Degas Solvents: Before use, degas all solvents (e.g., DMF, acetone, THF) by sparging with an inert gas for 15-30 minutes or by using a freeze-pump-thaw technique for highly sensitive reactions.
-
Workup Conditions: During the aqueous workup, minimize the solution's exposure to air. Work swiftly and keep the extraction funnel stoppered when not actively shaking.
-
Possible Cause B: Base-Induced Cannizzaro Reaction
Since 2-(Benzyloxy)-3-bromobenzaldehyde lacks α-hydrogens, it is prone to the Cannizzaro reaction under basic conditions.[3] In this disproportionation reaction, two molecules of the aldehyde react to form one molecule of 2-(benzyloxy)-3-bromobenzyl alcohol and one molecule of 2-(benzyloxy)-3-bromobenzoic acid. This is particularly problematic if strong bases are used or if the workup involves a prolonged basic wash at room temperature.
-
Identification: The alcohol byproduct will be a new, relatively polar spot on TLC, while the acid will be, as mentioned, a very polar spot. You will observe a decrease in the intensity of your product spot and the appearance of these two new impurities.
-
Solution:
-
Base Selection: When performing the Williamson ether synthesis (the most common route), use the mildest base effective for deprotonating the starting phenol (e.g., K₂CO₃) rather than stronger bases like NaH or alkoxides if possible. Add the base portionwise to avoid high local concentrations.
-
Cold Workup: Perform any necessary basic washes (e.g., to remove unreacted phenol) at low temperatures (0-5 °C) and as quickly as possible. A dilute solution of NaHCO₃ is preferable to stronger bases like NaOH.
-
Possible Cause C: Premature Debenzylation
The benzyl ether is a robust protecting group but can be cleaved under certain conditions, leading to the formation of 3-bromo-2-hydroxybenzaldehyde.[4]
-
Identification: The deprotected phenol is significantly more polar than the product and will have a very different Rƒ value on TLC. It often visualizes as a colored spot with certain stains (e.g., potassium permanganate).
-
Solution:
-
Avoid Strong Acids: Do not use strongly acidic conditions during workup or purification. If an acid wash is necessary, use a dilute, weak acid and perform it at low temperature.
-
Check Reagent Purity: Ensure your starting materials and solvents are not contaminated with acids. For instance, older bottles of chloroform can contain HCl.
-
Avoid Reductive Conditions: Be aware that common catalytic hydrogenation conditions (e.g., H₂, Pd/C) will readily cleave the benzyl ether.[5] Ensure no unintended sources of catalytic metals or hydrogen are present.
-
Problem 2: The final isolated product is an off-white or yellow solid/oil instead of the expected white crystalline solid.
Possible Cause: Residual Impurities and Air Oxidation
A yellow tint often indicates the presence of small, highly conjugated impurities or the onset of gradual air oxidation during storage or after purification.[1] Even trace amounts of the benzoic acid derivative or other byproducts can disrupt crystallization and impart color.
-
Solution:
-
Purification by Recrystallization: This is the most effective method for removing minor colored impurities and obtaining a pure, crystalline product. A mixed solvent system, such as ethyl acetate/hexanes or isopropanol/water, is often effective. See the detailed protocol below.
-
Activated Carbon Treatment: If the color is persistent, you can dissolve the crude product in a suitable solvent, add a small amount of activated carbon, stir for 15-20 minutes at room temperature, and then filter through a pad of Celite® to remove the carbon and adsorbed impurities before recrystallization.[6]
-
Proper Storage: Store the purified product in an amber vial under an inert atmosphere and in a cool, dark place to prevent long-term degradation.[7][8]
-
Frequently Asked Questions (FAQs)
Q1: What is the most reliable method for synthesizing 2-(Benzyloxy)-3-bromobenzaldehyde?
A1: The Williamson ether synthesis is a robust and widely used method.[9][10] It involves the deprotonation of 3-bromo-2-hydroxybenzaldehyde with a suitable base, followed by an Sₙ2 reaction with benzyl bromide. Careful control of reaction conditions is paramount to prevent the side reactions detailed above. A detailed, optimized protocol is provided in the next section.
Q2: How can I effectively purify the crude product?
A2: A two-step purification process is recommended for the highest purity:
-
Aqueous Wash: First, perform a liquid-liquid extraction and wash the organic layer with a dilute (5%) sodium bicarbonate solution.[11] This selectively removes the acidic byproduct, 2-(benzyloxy)-3-bromobenzoic acid.
-
Recrystallization: After drying and concentrating the organic layer, recrystallize the crude solid from a suitable solvent system like ethyl acetate/hexanes to remove non-acidic impurities and obtain a pure crystalline product.[11][12]
Q3: What are the ideal storage conditions for 2-(Benzyloxy)-3-bromobenzaldehyde?
A3: To ensure long-term stability, the compound should be stored under an inert atmosphere (nitrogen or argon) in a tightly sealed, amber-colored vial to protect it from oxygen and light.[1] For extended periods, refrigeration in a desiccated environment is recommended to slow the rate of potential decomposition.[7]
Q4: What are the primary decomposition products I should be aware of during characterization (e.g., by NMR)?
A4: The three main impurities to look for are:
-
2-(Benzyloxy)-3-bromobenzoic acid: The aldehyde proton signal (~10 ppm) will disappear and be replaced by a broad carboxylic acid proton signal (>11 ppm, often not observed). The aromatic signals will also shift slightly.
-
3-Bromo-2-hydroxybenzaldehyde: You will see a new phenolic -OH proton signal and the disappearance of the benzylic -CH₂- signal (~5 ppm) and the benzyl aromatic signals (~7.4 ppm).
-
2-(Benzyloxy)-3-bromobenzyl alcohol: The aldehyde proton will be replaced by a new alcohol -OH proton and a benzylic -CH₂OH signal (~4.7 ppm).
Experimental Protocols & Data
Optimized Protocol: Williamson Ether Synthesis
This protocol is designed to maximize yield and purity by controlling for the decomposition pathways discussed.
Step 1: Reagent Preparation
-
To a flame-dried 250 mL round-bottom flask equipped with a magnetic stir bar, add 3-bromo-2-hydroxybenzaldehyde (5.0 g, 24.9 mmol, 1.0 equiv) and anhydrous potassium carbonate (5.2 g, 37.3 mmol, 1.5 equiv).
-
Seal the flask with a septum and purge with dry nitrogen for 10 minutes.
-
Add 100 mL of anhydrous, degassed acetone via cannula.
Step 2: Reaction
-
Stir the resulting suspension vigorously at room temperature for 30 minutes.
-
Slowly add benzyl bromide (3.3 mL, 27.4 mmol, 1.1 equiv) via syringe over 5 minutes.
-
Heat the reaction mixture to a gentle reflux (around 56 °C) under the nitrogen atmosphere.
-
Monitor the reaction progress by TLC (e.g., 20% ethyl acetate in hexanes). The reaction is typically complete within 4-6 hours.
Step 3: Workup and Extraction
-
Cool the reaction mixture to room temperature.
-
Filter the mixture to remove the potassium carbonate and wash the solid with a small amount of acetone.
-
Concentrate the filtrate under reduced pressure.
-
Dissolve the resulting residue in 100 mL of ethyl acetate.
-
Transfer the solution to a separatory funnel and wash with 5% aqueous NaHCO₃ (2 x 50 mL), followed by brine (1 x 50 mL). Perform these washes promptly to avoid base-induced decomposition.
-
Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure to yield the crude product.
Step 4: Purification
-
Dissolve the crude solid in a minimum amount of hot ethyl acetate.
-
Slowly add hexanes until the solution becomes faintly turbid.
-
Allow the solution to cool slowly to room temperature, then place it in a refrigerator (4 °C) for several hours to complete crystallization.
-
Collect the white crystals by vacuum filtration, wash with a small amount of cold hexanes, and dry under vacuum.
-
Expected Yield: 85-95%. Melting Point: ~73-75 °C.
Table 1: Comparison of Reaction Conditions
| Base (equiv.) | Solvent | Temperature (°C) | Typical Time (h) | Primary Side Product(s) |
| K₂CO₃ (1.5) | Acetone | 56 | 4-6 | Minimal |
| NaH (1.1) | DMF | 25 | 2-4 | Unreacted starting material (if incomplete deprotonation), potential for Cannizzaro byproducts if workup is not careful. |
| Cs₂CO₃ (1.5) | Acetonitrile | 80 | 2-3 | Minimal, but more expensive reagent. |
| NaOH (1.1) | Ethanol/H₂O | 78 | 6-10 | Significant risk of Cannizzaro reaction and other side reactions due to strong base and protic solvent. Not recommended. |
Visualizations: Pathways and Workflows
Decomposition Pathways
The following diagram illustrates the primary degradation routes for 2-(Benzyloxy)-3-bromobenzaldehyde. Understanding these pathways is key to preventing them.
Caption: Primary decomposition pathways for the target molecule.
Optimized Synthesis Workflow
This workflow provides a high-level overview of the recommended synthetic procedure, emphasizing critical control points.
Caption: Recommended workflow for the synthesis of the title compound.
Troubleshooting Logic
Use this flowchart to diagnose common issues during your synthesis.
Sources
- 1. pdf.benchchem.com [pdf.benchchem.com]
- 2. quora.com [quora.com]
- 3. pdf.benchchem.com [pdf.benchchem.com]
- 4. Benzyl Ethers [organic-chemistry.org]
- 5. Benzyl Protection in Organic Chemistry [commonorganicchemistry.com]
- 6. pdf.benchchem.com [pdf.benchchem.com]
- 7. 120980-85-0|2-(Benzyloxy)-3-bromobenzaldehyde|BLD Pharm [bldpharm.com]
- 8. store.apolloscientific.co.uk [store.apolloscientific.co.uk]
- 9. masterorganicchemistry.com [masterorganicchemistry.com]
- 10. Williamson Ether Synthesis - Chemistry Steps [chemistrysteps.com]
- 11. pdf.benchchem.com [pdf.benchchem.com]
- 12. Organic Syntheses Procedure [orgsyn.org]
Validation & Comparative
A Comparative Spectroscopic Guide to 2-(Benzyloxy)-3-bromobenzaldehyde and its Structural Analogs
For researchers and professionals in drug development and organic synthesis, the precise characterization of molecular structures is paramount. Infrared (IR) spectroscopy stands as a rapid, reliable, and non-destructive first-pass technique for functional group identification and structural elucidation. This guide provides an in-depth comparative analysis of the IR spectrum of 2-(Benzyloxy)-3-bromobenzaldehyde, a key intermediate in various synthetic pathways. By examining its spectral features against those of structurally related alternatives—2-hydroxy-3-bromobenzaldehyde, 3-bromobenzaldehyde, and 2-(benzyloxy)benzaldehyde—we will highlight the unique spectroscopic signature of the target molecule and demonstrate how subtle structural modifications manifest in the vibrational spectrum.
The Structural Landscape: Understanding the Vibrational Contributions
The infrared spectrum of an organic molecule is a manifestation of the vibrations of its constituent bonds. In 2-(Benzyloxy)-3-bromobenzaldehyde, we anticipate a complex interplay of absorptions arising from several key functional groups: the aromatic aldehyde, the benzyl ether, and the substituted benzene ring. Understanding the expected vibrational frequencies of these groups is fundamental to interpreting the spectrum.
The aldehyde functionality is characterized by a strong carbonyl (C=O) stretching vibration, typically observed in the range of 1660-1770 cm⁻¹[1]. For aromatic aldehydes, conjugation with the benzene ring lowers this frequency to around 1700 cm⁻¹[1][2]. Furthermore, the aldehyde C-H bond exhibits two characteristic, albeit weaker, stretching bands between 2700-2760 cm⁻¹ and 2800-2860 cm⁻¹[1][2]. The presence of both the C=O stretch and these C-H stretches is a strong indicator of an aldehyde group.
The benzyl ether moiety introduces a C-O-C linkage. Phenyl alkyl ethers typically show two strong C-O stretching absorbances, one around 1250 cm⁻¹ (asymmetric stretch) and another around 1050 cm⁻¹ (symmetric stretch). These bands, coupled with the absorptions from the two aromatic rings, contribute significantly to the fingerprint region of the spectrum.
Finally, the trisubstituted benzene ring will exhibit characteristic C-H and C=C stretching and bending vibrations. Aromatic C-H stretches typically appear just above 3000 cm⁻¹, while aromatic C=C stretching vibrations give rise to several bands in the 1440-1625 cm⁻¹ region[1]. The substitution pattern on the ring also influences the positions of weaker overtone and combination bands in the 1600-2000 cm⁻¹ region and the out-of-plane C-H bending vibrations in the 650-900 cm⁻¹ range, which can be diagnostic of the substitution pattern. The presence of a bromine atom, being a heavy substituent, will have a less pronounced effect on the mid-infrared spectrum but can influence the lower frequency vibrations.
A Comparative Spectral Analysis
To contextualize the IR spectrum of 2-(Benzyloxy)-3-bromobenzaldehyde, we will compare its predicted key absorptions with the experimental data of three structural analogs. This comparison will illustrate how the presence or absence of the benzyloxy group and the position of the bromine atom affect the overall spectrum.
| Functional Group | 2-(Benzyloxy)-3-bromobenzaldehyde (Predicted) | 2-hydroxy-3-bromobenzaldehyde (Experimental Analog) | 3-bromobenzaldehyde (Experimental Analog) | 2-(benzyloxy)benzaldehyde (Experimental Analog) |
| Aldehyde C=O Stretch | ~1690-1705 cm⁻¹ | ~1650 cm⁻¹ (Lower due to H-bonding) | ~1700 cm⁻¹ | ~1690-1700 cm⁻¹ |
| Aldehyde C-H Stretch | ~2730 & ~2830 cm⁻¹ | ~2740 & ~2850 cm⁻¹ | ~2730 & ~2820 cm⁻¹ | ~2750 & ~2850 cm⁻¹ |
| Aromatic C=C Stretch | ~1450-1600 cm⁻¹ | ~1450-1600 cm⁻¹ | ~1470, ~1570 cm⁻¹ | ~1450-1600 cm⁻¹ |
| Ether C-O-C asym. Stretch | ~1240-1260 cm⁻¹ | N/A | N/A | ~1240-1250 cm⁻¹ |
| Ether C-O-C sym. Stretch | ~1020-1040 cm⁻¹ | N/A | N/A | ~1030-1040 cm⁻¹ |
| Phenolic O-H Stretch | N/A | Broad, ~3100-3300 cm⁻¹ | N/A | N/A |
| C-Br Stretch | Below 680 cm⁻¹ (Often weak) | Below 680 cm⁻¹ (Often weak) | Below 680 cm⁻¹ (Often weak) | N/A |
Analysis of Key Differences:
-
Carbonyl Stretching Frequency: The most significant diagnostic feature is the C=O stretching frequency. In 2-(Benzyloxy)-3-bromobenzaldehyde, this is expected to be in the typical range for an aromatic aldehyde. In contrast, for 2-hydroxy-3-bromobenzaldehyde, the presence of the ortho-hydroxyl group leads to intramolecular hydrogen bonding with the carbonyl oxygen. This weakens the C=O bond, causing a significant shift of the stretching frequency to a lower wavenumber (around 1650 cm⁻¹). 3-bromobenzaldehyde, lacking the ortho-substituent that can hydrogen bond, exhibits a C=O stretch similar to what is expected for our target molecule. 2-(benzyloxy)benzaldehyde also shows a similar C=O stretch, indicating that the electronic effect of the benzyloxy group in the ortho position is not as pronounced as the hydrogen bonding effect of a hydroxyl group.
-
The Hydroxyl and Ether Regions: The most obvious difference between 2-(Benzyloxy)-3-bromobenzaldehyde and 2-hydroxy-3-bromobenzaldehyde is the presence of a broad O-H stretching band in the latter, typically centered around 3200 cm⁻¹. Conversely, 2-(Benzyloxy)-3-bromobenzaldehyde will be devoid of this broad absorption but will instead display the characteristic strong C-O-C stretching bands of the benzyl ether around 1250 cm⁻¹ and 1040 cm⁻¹. These ether bands will be absent in both 2-hydroxy-3-bromobenzaldehyde and 3-bromobenzaldehyde.
-
Fingerprint Region: While the fingerprint region (below 1500 cm⁻¹) is complex for all these molecules, the specific pattern of peaks will be unique to each compound. The C-O-C bending and stretching vibrations from the benzyloxy group, coupled with the C-Br vibrations and the specific aromatic C-H out-of-plane bending modes determined by the 1,2,3-trisubstitution pattern, will create a distinct fingerprint for 2-(Benzyloxy)-3-bromobenzaldehyde.
Experimental Protocol: Acquiring a High-Fidelity ATR-FTIR Spectrum
The following protocol outlines the best practices for obtaining a high-quality ATR-FTIR spectrum of a solid organic compound like 2-(Benzyloxy)-3-bromobenzaldehyde. The rationale behind each step is provided to ensure a self-validating system.
Step-by-Step Methodology:
-
Instrument Preparation and Background Collection:
-
Action: Ensure the FTIR spectrometer has been purging with dry air or nitrogen for at least 15-30 minutes. This minimizes interference from atmospheric water vapor and carbon dioxide, which have strong IR absorptions.
-
Rationale: A stable, moisture-free environment is crucial for a clean baseline and accurate spectral subtraction.
-
Action: Collect a background spectrum with the clean, empty ATR crystal.
-
Rationale: The background spectrum measures the instrumental and environmental contributions, which will be automatically subtracted from the sample spectrum to yield the true absorbance of the sample.
-
-
Sample Preparation:
-
Action: If the sample is crystalline, gently grind a small amount into a fine powder using an agate mortar and pestle.
-
Rationale: A fine powder ensures intimate and uniform contact with the ATR crystal surface, leading to a stronger and more reproducible signal. Large crystals can lead to poor contact and a weak, distorted spectrum.
-
-
ATR Crystal Cleaning:
-
Action: Before applying the sample, clean the ATR crystal (typically diamond or germanium) with a solvent-swabbed, lint-free wipe. A common solvent is isopropanol or ethanol. Ensure the solvent fully evaporates.
-
Rationale: Any residue from previous samples or cleaning solvents will contribute to the measured spectrum, leading to erroneous results. A clean crystal surface is non-negotiable for trustworthy data.
-
-
Sample Application and Pressure:
-
Action: Place a small amount of the powdered sample onto the center of the ATR crystal, ensuring it completely covers the crystal surface.
-
Action: Lower the press arm and apply consistent pressure to the sample.
-
Rationale: Good contact between the sample and the crystal is essential for the evanescent wave to penetrate the sample effectively. Insufficient pressure will result in a weak signal.
-
-
Spectrum Collection:
-
Action: Collect the sample spectrum. Typically, 16 to 32 scans are co-added to improve the signal-to-noise ratio. A resolution of 4 cm⁻¹ is generally sufficient for qualitative analysis of organic compounds.
-
Rationale: Co-adding multiple scans averages out random noise, resulting in a cleaner spectrum. The chosen resolution provides a good balance between spectral detail and measurement time.
-
-
Data Processing:
-
Action: After collection, perform an ATR correction if the software allows. This corrects for the wavelength-dependent depth of penetration of the evanescent wave. Perform a baseline correction if necessary to ensure all peaks originate from zero absorbance.
-
Rationale: These processing steps ensure the spectrum is presented in a standardized format that is comparable to transmission spectra and that peak intensities are accurate.
-
-
Post-Measurement Cleaning:
-
Action: Thoroughly clean the sample from the ATR crystal and press arm using the same procedure as in step 3.
-
Rationale: This prevents contamination of subsequent measurements and maintains the instrument in optimal condition.
-
Logical Framework for Spectral Interpretation
A systematic approach is key to accurately interpreting an IR spectrum. The following logical flow can be applied to the spectrum of 2-(Benzyloxy)-3-bromobenzaldehyde and its analogs.
By following this workflow, a researcher can systematically identify the key functional groups present in the molecule and then use the unique combination of peaks in the fingerprint region, in comparison with known analogs, to confirm the identity of 2-(Benzyloxy)-3-bromobenzaldehyde.
Conclusion
The IR spectrum of 2-(Benzyloxy)-3-bromobenzaldehyde is a composite of the vibrational modes of its aromatic aldehyde, benzyl ether, and substituted phenyl moieties. While a definitive experimental spectrum is the gold standard for identification, a thorough understanding of group frequencies allows for a highly accurate prediction of its spectral features. By comparing these predicted absorptions with the experimental spectra of 2-hydroxy-3-bromobenzaldehyde, 3-bromobenzaldehyde, and 2-(benzyloxy)benzaldehyde, we can confidently identify the unique spectral markers of the target compound. The presence of strong ether bands around 1250 cm⁻¹ and 1040 cm⁻¹, the absence of a broad O-H stretch, and a carbonyl absorption around 1700 cm⁻¹ are the key distinguishing features. This guide provides the foundational knowledge and a robust experimental framework for researchers to utilize FTIR spectroscopy effectively in the characterization of this and other complex organic molecules.
References
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Organic Chemistry: A Tenth Edition - OpenStax adaptation 1. (n.d.). In LibreTexts. Retrieved from [Link]
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A Comparative Guide to the Mass Spectrometry Analysis of 2-(Benzyloxy)-3-bromobenzaldehyde
For Researchers, Scientists, and Drug Development Professionals
In the landscape of pharmaceutical research and organic synthesis, the precise structural elucidation of novel molecules is paramount. 2-(Benzyloxy)-3-bromobenzaldehyde, a substituted aromatic aldehyde, serves as a crucial building block in the synthesis of various pharmaceutical compounds. Its chemical structure, featuring a reactive aldehyde group, a bulky benzyloxy substituent, and a heavy bromine atom, presents unique challenges and opportunities for mass spectrometric analysis. This guide provides an in-depth, comparative analysis of three common ionization techniques—Electron Ionization (EI), Electrospray Ionization (ESI), and Atmospheric Pressure Chemical Ionization (APCI)—for the characterization of this important synthetic intermediate. By understanding the nuances of each method, researchers can select the optimal strategy for their analytical needs, from routine purity assessments to complex metabolic studies.
The Analyte: 2-(Benzyloxy)-3-bromobenzaldehyde at a Glance
2-(Benzyloxy)-3-bromobenzaldehyde possesses a molecular weight of 291.14 g/mol and an exact mass of 289.99424 Da.[1] Its structure combines the characteristic features of an aromatic aldehyde, a benzyl ether, and a halogenated aromatic compound. The interplay of these functional groups dictates its behavior in the mass spectrometer, influencing ionization efficiency and fragmentation patterns.
| Property | Value |
| Molecular Formula | C₁₄H₁₁BrO₂ |
| Molecular Weight | 291.14 g/mol |
| Monoisotopic Mass | 289.99424 Da |
Gas Chromatography-Mass Spectrometry (GC-MS) with Electron Ionization (EI)
Electron Ionization is a "hard" ionization technique that involves bombarding the analyte with high-energy electrons (typically 70 eV), leading to the formation of a radical cation (M⁺•) and extensive fragmentation.[2] This extensive fragmentation provides a detailed structural fingerprint, which is invaluable for compound identification. Given the volatility of many aldehydes, GC-MS with EI is a common analytical approach.[3][4]
Predicted Fragmentation Pathway under EI
The mass spectrum of 2-(Benzyloxy)-3-bromobenzaldehyde under EI is expected to be rich with fragment ions. The stable aromatic ring will result in a prominent molecular ion peak.[5] The presence of bromine is readily identified by the characteristic isotopic pattern of the molecular ion, with two peaks of nearly equal intensity at m/z 184 and 186 (for a compound like 4-bromobenzaldehyde).[6]
Key fragmentation pathways for aromatic aldehydes include the loss of a hydrogen atom to form a stable acylium ion ([M-H]⁺) and the loss of the entire aldehyde group ([M-CHO]⁺).[7] The benzyloxy group is likely to fragment via cleavage of the C-O bond, leading to the formation of a stable benzyl cation (C₇H₇⁺) at m/z 91, which can rearrange to the even more stable tropylium ion.[5] The loss of a bromine radical is another probable fragmentation route, resulting in a benzoyl cation.[6]
Experimental Protocol: GC-MS (EI)
-
Sample Preparation: Dissolve 1 mg of 2-(Benzyloxy)-3-bromobenzaldehyde in 1 mL of a volatile organic solvent such as dichloromethane or ethyl acetate.
-
GC Conditions:
-
Injector Temperature: 250 °C
-
Column: A non-polar column, such as a DB-5ms (30 m x 0.25 mm, 0.25 µm film thickness).
-
Carrier Gas: Helium at a constant flow rate of 1 mL/min.
-
Oven Program: Start at 100 °C, hold for 1 minute, then ramp to 280 °C at a rate of 15 °C/min, and hold for 5 minutes.
-
-
MS Conditions:
-
Ionization Mode: Electron Ionization (EI) at 70 eV.
-
Source Temperature: 230 °C.
-
Quadrupole Temperature: 150 °C.
-
Mass Range: m/z 40-400.
-
Liquid Chromatography-Mass Spectrometry (LC-MS) with Electrospray Ionization (ESI)
Electrospray Ionization is a "soft" ionization technique that is particularly well-suited for polar and thermally labile molecules.[2] It typically produces protonated molecules ([M+H]⁺) or other adducts, with minimal fragmentation.[5] For aldehydes, derivatization is sometimes employed to enhance ionization efficiency, but direct analysis is also possible.[3]
Predicted Ionization and Fragmentation under ESI
Given the presence of two oxygen atoms, 2-(Benzyloxy)-3-bromobenzaldehyde is expected to ionize efficiently in positive ion mode ESI, likely forming a protonated molecule [M+H]⁺ at m/z 291/293. Sodium adducts ([M+Na]⁺) may also be observed. Since ESI is a soft ionization technique, in-source fragmentation will be minimal under standard conditions. However, by inducing fragmentation (e.g., through collision-induced dissociation in a tandem mass spectrometer), structural information can be obtained. The most likely fragmentation would be the loss of the benzyl group as a neutral molecule, or the cleavage of the ether bond.
Experimental Protocol: LC-MS (ESI)
-
Sample Preparation: Dissolve 1 mg of the analyte in 1 mL of a solvent mixture compatible with reversed-phase chromatography, such as acetonitrile/water (50:50 v/v).
-
LC Conditions:
-
Column: A C18 reversed-phase column (e.g., 100 mm x 2.1 mm, 3.5 µm particle size).
-
Mobile Phase A: 0.1% formic acid in water.
-
Mobile Phase B: 0.1% formic acid in acetonitrile.
-
Gradient: Start with 50% B, increase to 95% B over 10 minutes, hold for 2 minutes, and then return to initial conditions.
-
Flow Rate: 0.3 mL/min.
-
-
MS Conditions:
-
Ionization Mode: Positive Electrospray Ionization (ESI+).
-
Capillary Voltage: 3.5 kV.
-
Source Temperature: 120 °C.
-
Desolvation Temperature: 350 °C.
-
Mass Range: m/z 100-500.
-
Liquid Chromatography-Mass Spectrometry (LC-MS) with Atmospheric Pressure Chemical Ionization (APCI)
APCI is another soft ionization technique that is well-suited for less polar and volatile compounds that may not ionize well by ESI.[2] Ionization occurs in the gas phase through a corona discharge.[2] APCI is often complementary to ESI and can be a valuable tool for analyzing a broad range of small molecules.[8]
Predicted Ionization and Fragmentation under APCI
Similar to ESI, APCI is expected to produce a protonated molecule [M+H]⁺ at m/z 291/293. However, APCI can sometimes induce more in-source fragmentation than ESI, which can be useful for structural confirmation.[2] The fragmentation patterns are likely to be similar to those observed in ESI-MS/MS, with the characteristic loss of the benzyl group or cleavage of the ether linkage. For some aldehydes, loss of water from the protonated molecule can also be observed.[9]
Experimental Protocol: LC-MS (APCI)
-
Sample Preparation: Same as for LC-MS (ESI).
-
LC Conditions: Same as for LC-MS (ESI).
-
MS Conditions:
-
Ionization Mode: Positive Atmospheric Pressure Chemical Ionization (APCI+).
-
Corona Discharge Current: 5 µA.
-
Vaporizer Temperature: 400 °C.
-
Capillary Temperature: 200 °C.
-
Mass Range: m/z 100-500.
-
Comparative Analysis of Ionization Techniques
| Feature | GC-MS (EI) | LC-MS (ESI) | LC-MS (APCI) |
| Ionization Principle | Electron bombardment (hard) | Electrospray (soft) | Corona discharge (soft) |
| Molecular Ion | Often visible, but can be weak | Strong [M+H]⁺ or adducts | Strong [M+H]⁺ |
| Fragmentation | Extensive, detailed fingerprint | Minimal, requires CID for fragments | Some in-source fragmentation |
| Sample Volatility | Required | Not required | Required |
| Sample Polarity | Less polar compounds | Polar compounds | Less polar to moderately polar |
| Primary Application | Structural elucidation, library matching | Molecular weight determination, quantification | Analysis of less polar compounds |
General Experimental Workflow
Conclusion
The choice of ionization technique for the analysis of 2-(Benzyloxy)-3-bromobenzaldehyde is dictated by the specific analytical goal. GC-MS with Electron Ionization provides rich structural information through its detailed fragmentation patterns, making it ideal for initial identification and structural confirmation. For accurate molecular weight determination and quantification, especially in complex matrices, the soft ionization techniques of ESI and APCI coupled with LC are superior. ESI is generally preferred for its robustness and wide applicability, while APCI offers a valuable alternative for this moderately polar analyte. By leveraging the strengths of each of these techniques, researchers can achieve a comprehensive and confident characterization of 2-(Benzyloxy)-3-bromobenzaldehyde, facilitating its effective use in drug discovery and development.
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Jedlinska, K., et al. (2019). Bioanalytical and Mass Spectrometric Methods for Aldehyde Profiling in Biological Fluids. Molecules, 24(11), 2139. [Link]
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National Center for Biotechnology Information (2024). PubChem Compound Summary for CID 53440787, 2-(Benzyloxy)-3-bromobenzaldehyde. [Link]
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Onogawa, A., et al. (2009). Analysis of Aldehydes in Water by Head Space-GC/MS. Journal of Health Science, 55(4), 573-579. [Link]
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Gates, P. J., & Edwards, R. L. (2021). The positive ion APCI mass spectra of five synthetic aldehydes and ketones. ResearchGate. [Link]
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Cequier, E., et al. (2013). Determination of emerging halogenated flame retardants and polybrominated diphenyl ethers in serum by gas chromatography mass spectrometry. Journal of Chromatography A, 1314, 234-242. [Link]
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Kwiecień, A., & Szewczyk, A. (2021). Atmospheric pressure chemical ionisation mass spectrometry for the routine analysis of low molecular weight analytes. Scientific Reports, 11(1), 7481. [Link]
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Jurado-Sánchez, B., et al. (2013). Trace determination of low-molecular-mass substituted benzaldehydes in treated water using micro solid-phase extraction followed by liquid chromatography-mass spectrometric detection. Journal of Chromatography A, 1303, 46-53. [Link]
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Kaczor, J., et al. (2021). ESI-MS/MS Analysis of Phenolic Compounds from Aeonium arboreum Leaf Extracts and Evaluation of their Antioxidant and Antimicrobial Activities. Molecules, 26(14), 4296. [Link]
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Pasanen, A. T., et al. (2008). Electron ionization mass spectra of aryl- and benzyl-substituted 2,3-dihydroimidazo[1,2-a]pyrimidine-5,7(1H,6H)-diones. Rapid Communications in Mass Spectrometry, 22(18), 2841-2848. [Link]
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Jurado-Sánchez, B., Ballesteros, E., & Gallego, M. (2013). Trace determination of low-molecular-mass substituted benzaldehydes in treated water using micro solid-phase extraction followed by liquid chromatography-mass spectrometric detection. Journal of Chromatography A, 1303, 46-53. [Link]
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Mayer, M. J., et al. (2001). Liquid Chromatography-Mass Spectrometry Analysis of Benzaldehyde Derivatives. ResearchGate. [Link]
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LibreTexts. (2024). 12.3: Mass Spectrometry of Some Common Functional Groups. Chemistry LibreTexts. [Link]
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Ogihara, S. (2018). GC/MS Analysis of Long-Chain Aldehydes from Recent Coral. American Journal of Analytical Chemistry, 9, 46-51. [Link]
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LabX. (n.d.). Mastering Atmospheric Pressure Chemical Ionization (APCI) in Mass Spectrometry. LabX. [Link]
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Li, Y., et al. (2019). Development of a HPLC-FL method to determine benzaldehyde after derivatization with N-acetylhydrazine acridone and its application for determination of semicarbazide-sensitive amine oxidase activity in human serum. Analytical Methods, 11(9), 1254-1260. [Link]
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Gapeeva, M. V., et al. (2024). Protocol for Structure Determination of Unknowns by EI Mass Spectrometry. III. Diagnostic Ions in Multiple Ring Carbo- and Heterocycles, and Mono-Functional Derivatives. Journal of Physical and Chemical Reference Data, 53(1), 013101. [Link]
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Al-Naiema, I. M. (2015). Determination Of Aldehydes In Particulate Matter Using Gas Chromatography-Mass Spectrometry. UND Scholarly Commons. [Link]
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Ciesla, L., et al. (2018). LC-ESI-MS/MS Identification of Biologically Active Phenolic Compounds in Mistletoe Berry Extracts from Different Host Trees. Molecules, 23(8), 2035. [Link]
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Filges, U., & Grützmacher, H.-F. (1986). Fragmentations of protonated benzaldehydes via intermediate ion/molecule complexes. Organic Mass Spectrometry, 21(10), 673-680. [Link]
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Kertész, I., et al. (2019). An Organic Chemist's Guide to Electrospray Mass Spectrometric Structure Elucidation. Molecules, 24(4), 675. [Link]
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Chakravorti, S., et al. (1982). Electronic spectra of paramethoxy benzyl alcohol and parachloro benzyl cyanide. Pramana, 19(5), 491-499. [Link]
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Gapeeva, M. V., et al. (2022). Protocol for Structure Determination of Unknowns by EI Mass Spectrometry. I. Diagnostic Ions for Acyclic Compounds with up to One Functional Group. Journal of Physical and Chemical Reference Data, 51(3), 033102. [Link]
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The Bioactive Potential of 2-(Benzyloxy)-3-bromobenzaldehyde Derivatives: A Comparative Guide for Drug Discovery
In the landscape of medicinal chemistry, the benzaldehyde scaffold remains a cornerstone for the development of novel therapeutic agents. Its synthetic versatility allows for the generation of a diverse array of derivatives with a wide spectrum of biological activities. This guide focuses on the prospective biological significance of compounds synthesized from 2-(Benzyloxy)-3-bromobenzaldehyde. While direct experimental data for derivatives of this specific starting material is limited in publicly accessible literature, a comprehensive analysis of structurally related compounds allows for a robust predictive framework of their potential as anticancer, anti-inflammatory, and antimicrobial agents. This document provides a comparative analysis of these predicted activities against established and alternative therapeutic strategies, supported by detailed experimental protocols and mechanistic insights to guide researchers in drug discovery and development.
The Strategic Importance of the 2-(Benzyloxy)-3-bromobenzaldehyde Scaffold
The unique arrangement of the benzyloxy, bromo, and aldehyde functionalities on the phenyl ring of 2-(Benzyloxy)-3-bromobenzaldehyde provides a strategic platform for synthetic diversification and biological targeting.
-
The Aldehyde Group: This reactive moiety serves as a versatile handle for a plethora of chemical transformations, including the synthesis of Schiff bases, chalcones, and other heterocyclic systems, which are known to possess significant biological activities.
-
The Benzyloxy Group: This bulky group can influence the molecule's lipophilicity and steric interactions with biological targets. It can also be a site for metabolic modification or be strategically cleaved in later synthetic steps.
-
The Bromo Substituent: The presence of a halogen atom can significantly modulate the electronic properties of the aromatic ring and enhance the binding affinity of the molecule to its target protein. Bromine, in particular, can participate in halogen bonding, a recognized non-covalent interaction in drug-receptor binding.
Predicted Biological Activities and Mechanistic Insights
Based on the biological evaluation of structurally analogous compounds, derivatives of 2-(Benzyloxy)-3-bromobenzaldehyde are anticipated to exhibit promising activities in several key therapeutic areas.
Anticancer Activity: Targeting Aldehyde Dehydrogenase (ALDH)
A significant body of research highlights the potential of benzyloxybenzaldehyde derivatives as inhibitors of aldehyde dehydrogenase (ALDH), particularly the ALDH1A3 isoform.[1][2] ALDH1A3 is overexpressed in various cancers and is a marker for cancer stem cells, which are implicated in tumor initiation, metastasis, and chemoresistance.[3]
Predicted Mechanism of Action: Compounds derived from 2-(Benzyloxy)-3-bromobenzaldehyde are predicted to act as competitive or non-competitive inhibitors of ALDH1A3. The benzaldehyde core mimics the natural substrate, retinal, allowing it to bind to the active site of the enzyme. The benzyloxy and bromo substituents can further enhance binding affinity and selectivity for the ALDH1A3 isoform over other ALDH isoenzymes. Inhibition of ALDH1A3 in cancer stem cells is expected to sensitize them to conventional chemotherapeutic agents and inhibit their self-renewal capacity.
Experimental Workflow: Synthesis and Anticancer Evaluation
Caption: General workflow for the synthesis and in vitro anticancer screening of 2-(Benzyloxy)-3-bromobenzaldehyde derivatives.
Comparative Analysis:
| Compound Class | Target | Potency (IC50) | References |
| Predicted: 2-(Benzyloxy)-3-bromobenzaldehyde Derivatives | ALDH1A3 | Potentially in the low micromolar to nanomolar range | Inferred from[1][2] |
| Benzyloxybenzaldehyde Derivatives | ALDH1A3 | 0.23 µM - 1.29 µM | [2] |
| Alternative: Non-Benzaldehyde ALDH Inhibitors | |||
| Disulfiram (non-selective) | ALDH1/2 | Varies | [4] |
| CM026 (dihydropurine-based) | ALDH1A1 | Submicromolar | [1] |
| GA11 (imidazopyridine-based) | ALDH1A3 | Nanomolar to picomolar | [1] |
| Alternative: Standard Chemotherapeutics | |||
| Doxorubicin | Topoisomerase II | Varies with cell line | [3] |
| Paclitaxel | Microtubules | Varies with cell line | [3] |
Anti-inflammatory Activity
The benzaldehyde scaffold is present in numerous compounds with demonstrated anti-inflammatory properties. Derivatives are known to inhibit key inflammatory mediators. For instance, a brominated vanillin derivative, 2-bromo-5-hydroxy-4-methoxybenzaldehyde, has been shown to exert potent anti-inflammatory effects by blocking NF-κB and MAPK signaling pathways.[5]
Predicted Mechanism of Action: Derivatives of 2-(Benzyloxy)-3-bromobenzaldehyde are hypothesized to inhibit the production of pro-inflammatory mediators such as nitric oxide (NO) and prostaglandins. This is likely achieved by downregulating the expression of inducible nitric oxide synthase (iNOS) and cyclooxygenase-2 (COX-2) through the modulation of key signaling pathways like NF-κB.
Signaling Pathway: NF-κB Inhibition
Caption: Predicted mechanism of anti-inflammatory action via inhibition of the NF-κB signaling pathway.
Comparative Analysis:
| Compound Class | Target/Mechanism | Potency (IC50) | References |
| Predicted: 2-(Benzyloxy)-3-bromobenzaldehyde Derivatives | iNOS/COX-2 inhibition via NF-κB pathway | Potentially in the low micromolar range | Inferred from[5] |
| 2-Bromo-5-hydroxy-4-methoxybenzaldehyde | NF-κB and MAPK signaling | Effective at reducing NO and PGE2 production | [5] |
| Alternative: Non-Steroidal Anti-inflammatory Drugs (NSAIDs) | |||
| Ibuprofen | COX-1/COX-2 | Varies | [6] |
| Celecoxib | COX-2 | Varies | [6] |
| Alternative: Natural Products | |||
| Curcumin | Multiple inflammatory targets | Varies | [7] |
Antimicrobial Activity
Benzaldehyde and its derivatives have long been recognized for their antimicrobial properties.[8] The presence of a bromo substituent on the aromatic ring can enhance this activity. For example, synthetic bromophenols have demonstrated potent antibacterial effects against both Gram-positive and Gram-negative bacteria.[9]
Predicted Mechanism of Action: The antimicrobial action of 2-(Benzyloxy)-3-bromobenzaldehyde derivatives is likely multifaceted. They may disrupt bacterial cell membrane integrity, inhibit essential enzymes involved in metabolic pathways, or interfere with cell division processes. For instance, some antibacterial agents target the FtsZ protein, a key component of the bacterial cytoskeleton involved in cell division.[10]
Comparative Analysis:
| Compound Class | Target Organisms | Potency (MIC) | References |
| Predicted: 2-(Benzyloxy)-3-bromobenzaldehyde Derivatives | Gram-positive and Gram-negative bacteria | Potentially in the µg/mL range | Inferred from[9][11] |
| 2-benzylidine-3-oxobutanamide derivatives | S. aureus (MRSA), A. baumannii (MDR) | Good activity | [11] |
| Alternative: Novel Antibacterial Agents | |||
| Benzamide FtsZ inhibitors | Streptococcus pneumoniae | 25 - 80 µg/mL | [10] |
| Cannabigerol Derivatives | Broad-spectrum (Gram-positive and Gram-negative) | Low µg/mL | [12] |
| Alternative: Conventional Antibiotics | |||
| Vancomycin | Gram-positive bacteria | Varies | [12] |
| Ciprofloxacin | Broad-spectrum | Varies | [13] |
Experimental Protocols
To facilitate further research and validation of the predicted biological activities, detailed protocols for key in vitro assays are provided below.
Synthesis of Chalcone Derivatives from 2-(Benzyloxy)-3-bromobenzaldehyde
This protocol describes a general procedure for the Claisen-Schmidt condensation to synthesize chalcones.
-
Dissolve 2-(Benzyloxy)-3-bromobenzaldehyde (1 equivalent) and an appropriate acetophenone derivative (1 equivalent) in ethanol.
-
To this solution, add an aqueous solution of sodium hydroxide (e.g., 40%) dropwise at room temperature.
-
Stir the reaction mixture at room temperature for 2-4 hours, monitoring the reaction progress by Thin Layer Chromatography (TLC).
-
Upon completion, pour the reaction mixture into crushed ice and acidify with dilute HCl.
-
Filter the precipitated solid, wash with cold water until the filtrate is neutral, and dry.
-
Recrystallize the crude product from a suitable solvent (e.g., ethanol) to obtain the pure chalcone derivative.
-
Characterize the synthesized compound using spectroscopic techniques (¹H-NMR, ¹³C-NMR, IR, and Mass Spectrometry).
Cell Viability (MTT) Assay
This assay is used to determine the cytotoxic effects of the synthesized compounds.[14]
-
Seed cancer cells (e.g., HL-60) in a 96-well plate at a density of 5 x 10³ cells/well and incubate for 24 hours.
-
Treat the cells with various concentrations of the test compounds and incubate for an additional 24-48 hours.
-
Add 10 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for 4 hours at 37°C.
-
Remove the medium and add 100 µL of DMSO to each well to dissolve the formazan crystals.
-
Measure the absorbance at 570 nm using a microplate reader.
-
Calculate the half-maximal inhibitory concentration (IC50) value.
Nitric Oxide (NO) Production (Griess) Assay
This assay measures the anti-inflammatory activity by quantifying nitrite accumulation in cell culture supernatants.[15]
-
Seed RAW 264.7 macrophage cells in a 96-well plate and allow them to adhere.
-
Pre-treat the cells with various concentrations of the test compounds for 1 hour.
-
Stimulate the cells with lipopolysaccharide (LPS; 1 µg/mL) for 24 hours to induce NO production.
-
Collect 100 µL of the culture supernatant from each well.
-
Add 100 µL of Griess reagent (a mixture of sulfanilamide and N-(1-naphthyl)ethylenediamine dihydrochloride) to the supernatant.
-
Incubate for 10-15 minutes at room temperature.
-
Measure the absorbance at 540 nm.
-
Quantify the nitrite concentration using a sodium nitrite standard curve.
Antimicrobial (Broth Microdilution) Assay
This assay determines the minimum inhibitory concentration (MIC) of the synthesized compounds.[3]
-
Prepare a two-fold serial dilution of the test compounds in a 96-well microtiter plate with an appropriate broth medium.
-
Prepare a standardized bacterial inoculum (e.g., Staphylococcus aureus, Escherichia coli) adjusted to a 0.5 McFarland standard.
-
Inoculate each well with the bacterial suspension.
-
Include positive (bacteria and broth) and negative (broth only) controls.
-
Incubate the plate at 37°C for 18-24 hours.
-
The MIC is defined as the lowest concentration of the compound that completely inhibits visible bacterial growth.
Conclusion and Future Directions
While direct experimental validation is pending, the structural features of 2-(Benzyloxy)-3-bromobenzaldehyde make it a highly promising scaffold for the synthesis of novel bioactive compounds. The analysis of its structural analogs strongly suggests the potential for potent anticancer, anti-inflammatory, and antimicrobial activities. The primary anticancer mechanism is predicted to be the inhibition of ALDH1A3, a critical target in cancer stem cell biology. The anti-inflammatory effects are likely mediated through the suppression of the NF-κB signaling pathway, and the antimicrobial properties are attributed to the inherent bioactivity of the benzaldehyde core, enhanced by the bromo substituent.
This guide provides a foundational framework for researchers to embark on the synthesis and biological evaluation of derivatives from this versatile starting material. Future studies should focus on synthesizing a library of compounds from 2-(Benzyloxy)-3-bromobenzaldehyde and performing the described in vitro assays to confirm these predicted activities and establish definitive structure-activity relationships. Promising candidates can then be advanced to in vivo models for further preclinical development.
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Safety Operating Guide
Navigating the Safe Disposal of 2-(Benzyloxy)-3-bromobenzaldehyde: A Comprehensive Guide for Laboratory Professionals
For researchers and scientists engaged in the dynamic field of drug development, the synthesis and handling of novel chemical entities are daily realities. With this innovation comes the profound responsibility of ensuring safety and environmental stewardship. This guide provides an in-depth, procedural framework for the proper disposal of 2-(Benzyloxy)-3-bromobenzaldehyde, a halogenated aromatic aldehyde. Our objective is to move beyond mere compliance, embedding a culture of safety and operational excellence within your laboratory practices.
Understanding the Hazard Profile of 2-(Benzyloxy)-3-bromobenzaldehyde
Before any handling or disposal, a thorough understanding of the compound's intrinsic hazards is paramount. 2-(Benzyloxy)-3-bromobenzaldehyde is classified as an irritant.[1] The primary hazards associated with this compound are:
-
Skin Irritation: Causes skin irritation upon contact.[1]
-
Eye Irritation: Causes serious eye irritation.[1]
-
Respiratory Irritation: May cause respiratory irritation if inhaled.[1]
While specific toxicity data for 2-(Benzyloxy)-3-bromobenzaldehyde is not extensively documented, the hazards of a closely related compound, 3-bromobenzaldehyde, suggest that accidental ingestion may be harmful.[2] Therefore, treating this compound with a high degree of caution is a prudent and necessary measure.
Table 1: Hazard Identification and Precautionary Statements
| Hazard Class | GHS Hazard Statement | Precautionary Statement (Prevention) |
| Skin Irritation | H315: Causes skin irritation[1] | P264: Wash all exposed external body areas thoroughly after handling.[1] P280: Wear protective gloves, protective clothing, eye protection and face protection.[1] |
| Eye Irritation | H319: Causes serious eye irritation[1] | P280: Wear protective gloves, protective clothing, eye protection and face protection.[1] |
| Specific Target Organ Toxicity (Single Exposure) | H335: May cause respiratory irritation[1] | P261: Avoid breathing dust/fumes.[1] P271: Use only outdoors or in a well-ventilated area.[1] |
Pre-Disposal Operations: Segregation and Temporary Storage
Proper disposal begins long before the waste technician arrives. The principle of waste stream segregation is critical to ensure safety, compliance, and cost-effective disposal.
Waste Categorization
2-(Benzyloxy)-3-bromobenzaldehyde falls into the category of halogenated organic waste .[3] This is due to the presence of a bromine atom on the aromatic ring.[3] It is imperative to segregate this waste from non-halogenated organic solvents, aqueous waste, and solid waste.[3][4]
Approved Waste Containers
-
Primary Container: Collect waste 2-(Benzyloxy)-3-bromobenzaldehyde, including any contaminated solvents (e.g., from reaction workups or cleaning), in a designated, properly labeled, and sealable container.
-
Labeling: The container must be clearly labeled as "Hazardous Waste," and the full chemical name, "2-(Benzyloxy)-3-bromobenzaldehyde," must be written out. Include the approximate concentration and volume.
-
Container Integrity: Ensure the container is made of a compatible material (e.g., glass or polyethylene) and is in good condition, free from cracks or leaks.[2] Keep the container tightly closed when not in use.[1][5]
Short-Term Storage in the Laboratory
Store the sealed waste container in a designated satellite accumulation area within the laboratory. This area should be:
-
Away from incompatible materials, particularly strong oxidizing agents, strong bases, and strong reducing agents.[5][7]
-
Protected from direct sunlight and sources of ignition.[2][6]
Step-by-Step Disposal Protocol
The following protocol outlines the procedural steps for the safe disposal of 2-(Benzyloxy)-3-bromobenzaldehyde waste.
Experimental Protocol: Waste Consolidation and Labeling
-
Personal Protective Equipment (PPE): Before handling the waste, don the appropriate PPE, including a lab coat, chemical-resistant gloves (e.g., nitrile rubber), and safety goggles or a face shield.[1][5]
-
Waste Transfer: In a well-ventilated chemical fume hood, carefully transfer the waste 2-(Benzyloxy)-3-bromobenzaldehyde and any contaminated solvents into the designated halogenated organic waste container.
-
Container Sealing: Securely cap the waste container.
-
Labeling: Ensure the hazardous waste label is complete and accurate.
-
Log Entry: Record the addition of the waste in your laboratory's hazardous waste log.
Figure 1. A workflow diagram illustrating the key steps for the safe handling and initial disposal of 2-(Benzyloxy)-3-bromobenzaldehyde waste in a laboratory setting.
Spill and Emergency Procedures
Accidents can happen, and a well-defined emergency plan is a critical component of laboratory safety.
Minor Spill Cleanup (less than 100 mL)
-
Alert Personnel: Immediately alert others in the vicinity.
-
Evacuate and Ventilate: If safe to do so, evacuate the immediate area and ensure adequate ventilation.[8]
-
PPE: Don appropriate PPE, including respiratory protection if necessary.
-
Containment: Use an inert absorbent material (e.g., vermiculite, sand, or commercial sorbent pads) to contain the spill.[8]
-
Collection: Carefully sweep or scoop the absorbed material into a designated hazardous waste container.[5][9]
-
Decontamination: Clean the spill area with soap and water.[8] All cleanup materials must be disposed of as hazardous waste.[10]
Major Spill Cleanup (greater than 100 mL)
For larger spills, or any spill that you are not comfortable cleaning up, the following procedure should be initiated:
-
Evacuate: Evacuate the laboratory immediately.
-
Isolate: Close the laboratory doors and prevent entry.
-
Notify: Contact your institution's Environmental Health and Safety (EHS) department and follow their emergency procedures.
Ultimate Disposal Method
As a halogenated organic compound, the recommended final disposal method for 2-(Benzyloxy)-3-bromobenzaldehyde is incineration at a licensed hazardous waste facility.[3][11] This high-temperature process is designed to destroy the organic molecule, and the resulting acidic gases (such as hydrogen bromide) are neutralized in a scrubber system.[7] Landfill disposal is not a suitable option.[2]
Figure 2. A decision-making diagram for the proper classification and disposal pathway of 2-(Benzyloxy)-3-bromobenzaldehyde.
Regulatory Compliance
All disposal activities must be conducted in strict accordance with local, state, and federal regulations. In the United States, this includes regulations set forth by the Environmental Protection Agency (EPA) under the Resource Conservation and Recovery Act (RCRA) and the Occupational Safety and Health Administration (OSHA).[12][13] It is the responsibility of the waste generator to ensure complete and accurate classification of the hazardous waste.[5]
By adhering to these detailed procedures, you not only ensure the safety of yourself and your colleagues but also contribute to the responsible management of chemical waste, upholding the highest standards of scientific integrity and environmental stewardship.
References
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U.S. Environmental Protection Agency. (n.d.). Technical Resource Document: Treatment Technologies for Halogenated Organic Containing Wastes. Retrieved from [Link]
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Thermo Fisher Scientific. (2025, September 17). 3-Bromobenzaldehyde Safety Data Sheet. Retrieved from [Link]
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Bucknell University. (2016, April 15). Hazardous Waste Segregation. Retrieved from [Link]
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Occupational Safety and Health Administration. (n.d.). Hazardous Waste - Decontamination. Retrieved from [Link]
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Occupational Safety and Health Administration. (n.d.). Guidance For Hazard Determination. Retrieved from [Link]
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University of Rochester. (n.d.). Formaldehyde Spill Protocol for Laboratory Personnel. Retrieved from [Link]
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Hazardous Waste Experts. (2022, January 19). Guidelines for Solvent Waste Recycling and Disposal. Retrieved from [Link]
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Occupational Safety and Health Administration. (n.d.). 1910.1048 - Formaldehyde. Retrieved from [Link]
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M. Al-Mesfer. (2017). Halogenated Wastes Safe Disposal: Polychlorinated biphenyls. International Journal of Petroleum and Petrochemical Engineering Research, 1(2), 76-78. Retrieved from [Link]
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The City University of New York. (2023, May). Laboratory Chemical Spill Cleanup and Response Guide. Retrieved from [Link]
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U.S. Environmental Protection Agency. (2025, December 1). Defining Hazardous Waste: Listed, Characteristic and Mixed Radiological Wastes. Retrieved from [Link]
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Vanderbilt University Environmental Health and Safety. (n.d.). Managing Chemical Retention and Storage In Your Laboratory. Retrieved from [Link]
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
